6-Ethynylcinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6N2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-ethynylcinnoline |
InChI |
InChI=1S/C10H6N2/c1-2-8-3-4-10-9(7-8)5-6-11-12-10/h1,3-7H |
InChI Key |
LARYXSWVNFPACN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethynylcinnoline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a plausible synthetic route to 6-ethynylcinnoline and the analytical methods for its characterization. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of an ethynyl group at the 6-position offers a valuable handle for further functionalization, such as click chemistry, making this compound a key building block for the synthesis of novel therapeutic agents.
Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process, beginning with the formation of a 6-bromocinnoline precursor, followed by a Sonogashira coupling to introduce the ethynyl moiety, and concluding with a deprotection step.
Experimental Protocols
Synthesis of 6-Bromocinnoline
This proposed synthesis is adapted from general methods for cinnoline formation from o-nitrobenzaldehydes.
Procedure:
-
To a solution of 4-bromo-2-nitrobenzaldehyde (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium hydroxide (1.1 eq).
-
Heat the mixture to reflux, and then add hydrazine hydrate (1.2 eq) dropwise over 30 minutes.
-
Continue to reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromocinnoline.
Synthesis of 6-(Trimethylsilylethynyl)cinnoline
This procedure is based on standard Sonogashira coupling conditions for heteroaromatic halides.[1]
Procedure:
-
To a solution of 6-bromocinnoline (1.0 eq) in a mixture of triethylamine and tetrahydrofuran (THF) (2:1), add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 65°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(trimethylsilylethynyl)cinnoline.
Synthesis of this compound
This deprotection step utilizes tetra-n-butylammonium fluoride (TBAF) to remove the trimethylsilyl (TMS) protecting group.[2][3]
Procedure:
-
Dissolve 6-(trimethylsilylethynyl)cinnoline (1.0 eq) in dry THF and cool the solution to 0°C in an ice bath.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.
-
Monitor the deprotection by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Characterization Data
The following tables summarize the expected quantitative data for this compound and its key intermediate, 6-bromocinnoline. The data for the cinnoline core are based on literature values, and the shifts for the substituents are estimated based on typical values for similar aromatic compounds.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected m/z [M]+ |
| 6-Bromocinnoline | C₈H₅BrN₂ | 209.05 | Pale yellow solid | 208/210 (isotope pattern) |
| This compound | C₁₀H₆N₂ | 154.17 | Yellow solid | 154 |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm)
| Proton | 6-Bromocinnoline (Estimated) | This compound (Estimated) |
| H-3 | 9.15 (d, J=6.0 Hz) | 9.20 (d, J=6.0 Hz) |
| H-4 | 7.70 (d, J=6.0 Hz) | 7.75 (d, J=6.0 Hz) |
| H-5 | 8.10 (d, J=2.0 Hz) | 8.15 (d, J=2.0 Hz) |
| H-7 | 7.85 (dd, J=9.0, 2.0 Hz) | 7.90 (dd, J=9.0, 2.0 Hz) |
| H-8 | 7.95 (d, J=9.0 Hz) | 8.00 (d, J=9.0 Hz) |
| -C≡CH | - | 3.15 (s) |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm)
| Carbon | 6-Bromocinnoline (Estimated) | This compound (Estimated) |
| C-3 | 148.0 | 148.5 |
| C-4 | 125.0 | 125.5 |
| C-4a | 128.5 | 129.0 |
| C-5 | 130.0 | 130.5 |
| C-6 | 122.0 | 123.0 |
| C-7 | 135.0 | 135.5 |
| C-8 | 129.5 | 130.0 |
| C-8a | 150.0 | 150.5 |
| -C ≡CH | - | 83.0 |
| -C≡C H | - | 78.0 |
Table 4: Infrared (IR) Spectral Data (cm⁻¹)
| Functional Group | This compound (Expected) |
| C-H (aromatic) | 3100-3000 |
| C≡C-H stretch | ~3300 (sharp) |
| C≡C stretch | ~2100 (weak) |
| C=N, C=C (aromatic) | 1600-1450 |
Conclusion
This technical guide outlines a viable synthetic strategy for the preparation of this compound, a valuable building block in medicinal chemistry. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to undertake the synthesis and verification of this compound. The availability of this compound will facilitate the development of novel cinnoline-based compounds with potential therapeutic applications.
References
6-Ethynylcinnoline: A Technical Guide to Its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of an ethynyl group at the 6-position of the cinnoline scaffold creates 6-ethynylcinnoline, a molecule with potential for novel biological interactions and applications in drug discovery and materials science. The ethynyl moiety can serve as a versatile handle for further chemical modifications, including click chemistry, and may enhance binding to biological targets. This document provides a technical overview of the predicted physicochemical properties of this compound, a general synthetic approach, and a summary of the known biological activities of related cinnoline compounds.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physicochemical properties for this compound have been predicted using computational methods. These values provide a useful starting point for experimental design and drug development programs.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₆N₂ |
| Molecular Weight | 154.17 g/mol |
| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 |
| Aqueous Solubility (logS) | -2.5 to -3.5 |
| pKa (most basic) | 2.0 - 3.0 |
| Melting Point | 120 - 150 °C |
| Boiling Point | > 300 °C |
| Polar Surface Area | ~38 Ų |
Note: These values are estimations and should be confirmed experimentally.
General Synthetic Approach
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other ethynyl-substituted heteroaromatics, such as the Sonogashira coupling. A general experimental workflow is outlined below.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
Objective: To synthesize this compound from 6-bromocinnoline and a suitable acetylene source.
Materials:
-
6-Bromocinnoline
-
Ethynyltrimethylsilane or Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., Toluene, DMF, or THF)
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for desilylation
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromocinnoline, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagents Addition: Add the anhydrous solvent, followed by the base and ethynyltrimethylsilane.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter to remove insoluble salts, and concentrate the filtrate under reduced pressure.
-
Purification of Silylated Intermediate: Purify the crude product by silica gel column chromatography to isolate the 6-((trimethylsilyl)ethynyl)cinnoline intermediate.
-
Desilylation: Dissolve the purified intermediate in a suitable solvent (e.g., THF). Add a desilylating agent such as TBAF or a mixture of potassium carbonate in methanol.
-
Final Purification: Stir the mixture at room temperature until the desilylation is complete (monitored by TLC). Quench the reaction, extract the product with an organic solvent, and purify by silica gel column chromatography to yield this compound.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Biological Activities of Cinnoline Derivatives
While specific biological data for this compound is not available, the cinnoline scaffold is a well-established pharmacophore present in molecules with a wide range of biological activities.[1][2][4] Cinnoline derivatives have been reported to exhibit:
-
Anticancer Activity: Several cinnoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][5]
-
Antibacterial and Antifungal Activity: The cinnoline nucleus is found in compounds with significant activity against various bacterial and fungal strains.[4][6]
-
Anti-inflammatory Activity: Certain cinnoline derivatives have shown potential as anti-inflammatory agents.[3][6]
-
Kinase Inhibition: Cinnoline-based compounds have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer.[7]
Potential Signaling Pathway Involvement: PI3K/Akt Pathway
Given that some cinnoline derivatives have been identified as PI3K inhibitors, a plausible mechanism of action for a biologically active this compound derivative could involve the modulation of the PI3K/Akt signaling pathway.[7] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the PI3K/Akt pathway by a this compound derivative.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics and functional materials. While experimental data on its specific properties are lacking, predictions and the known biological activities of the broader cinnoline class suggest significant potential. The synthetic route outlined provides a practical starting point for its synthesis, enabling further investigation into its chemical and biological characteristics. Researchers are encouraged to undertake experimental validation of the predicted properties and explore the biological activities of this intriguing molecule.
References
- 1. zenodo.org [zenodo.org]
- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijariit.com [ijariit.com]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Synthetic Profile of 6-Ethynylcinnoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for 6-ethynylcinnoline. The data presented herein is based on analysis of structurally related compounds and established synthetic methodologies, offering a predictive yet robust profile for this molecule of interest.
Predicted Spectral Data for this compound
Due to the absence of directly published complete spectral data for this compound, the following tables summarize the estimated values derived from close structural analogs, such as 3-Butyl-4-methyl-6-[(trimethylsilyl)ethynyl]cinnoline and various cinnoline precursors.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 8.8 | d | 1H | Cinnoline Ring Proton |
| ~8.2 - 8.4 | d | 1H | Cinnoline Ring Proton |
| ~7.8 - 8.0 | dd | 1H | Cinnoline Ring Proton |
| ~7.6 - 7.8 | m | 2H | Cinnoline Ring Protons |
| ~3.2 | s | 1H | Ethynyl Proton (-C≡C-H) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Type |
| ~150 - 155 | C (Quaternary) |
| ~145 - 150 | C (Quaternary) |
| ~130 - 135 | CH |
| ~125 - 130 | C (Quaternary) |
| ~120 - 125 | CH |
| ~115 - 120 | CH |
| ~80 - 85 | C (Ethynyl, C-Ar) |
| ~75 - 80 | CH (Ethynyl, C-H) |
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3300 | ≡C-H stretch | Strong, Sharp |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~2100 | -C≡C- stretch | Medium, Sharp |
| ~1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| [M]+ | Molecular Ion |
| [M-H]+ | Loss of a proton |
| [M-C₂H]+ | Loss of ethynyl group |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar cinnoline derivatives and the acquisition of spectral data.
2.1. Synthesis of this compound via Sonogashira Coupling
This procedure is based on the well-established Sonogashira coupling reaction, a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1]
Materials:
-
6-Bromocinnoline
-
Ethynyltrimethylsilane or Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed solution of 6-bromocinnoline in a mixture of anhydrous THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI.
-
The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Ethynyltrimethylsilane is added dropwise to the reaction mixture.
-
The reaction is heated to a specified temperature (e.g., 60-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed sequentially with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product (6-((trimethylsilyl)ethynyl)cinnoline) is purified by column chromatography on silica gel.
-
The purified silyl-protected compound is dissolved in THF, and TBAF is added to remove the trimethylsilyl protecting group.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield this compound.
2.2. Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for spectral analysis.
References
The Rising Potential of 6-Ethynylcinnoline Derivatives in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Recent interest has focused on the introduction of an ethynyl group at the 6-position of the cinnoline ring, a modification anticipated to enhance potency and introduce novel mechanisms of action, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential biological activity of 6-ethynylcinnoline derivatives, drawing upon existing knowledge of the cinnoline class and analogous heterocyclic compounds to inform future research and development.
Core Biological Activities of the Cinnoline Scaffold
Cinnoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms. While specific data for this compound derivatives remains limited in publicly available research, the broader cinnoline class has shown activity against a range of cancer cell lines.
Anticancer Activity
Studies on various substituted cinnolines have revealed promising cytotoxic effects against several human cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Representative Anticancer Activity of Cinnoline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4-Anilino-6,7-dimethoxycinnolines | A431 (epidermoid carcinoma) | 0.1 - 10 | [5] |
| 4-Amino-3-aryl-cinnolines | MCF-7 (breast adenocarcinoma) | 5.56 | [2] |
| Cinnoline-based PI3K inhibitors | HCT116 (colorectal carcinoma) | 0.264 | [5] |
| Cinnoline-based PI3K inhibitors | A549 (lung carcinoma) | 2.04 | [5] |
| Cinnoline-based PI3K inhibitors | MDA-MB-231 (breast adenocarcinoma) | 1.14 | [5] |
Note: The data presented is for various cinnoline derivatives, not specifically this compound derivatives, and is intended to be representative of the potential of the core scaffold.
Kinase Inhibition
A significant focus of cinnoline research has been on their activity as kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[6][7][8][9] Cinnoline derivatives have been investigated as inhibitors of several kinases, including phosphoinositide 3-kinases (PI3Ks) and Leucine-Rich Repeat Kinase 2 (LRRK2).[3][5] The ethynyl moiety, a known pharmacophore in kinase inhibitors, is expected to enhance the binding affinity and selectivity of this compound derivatives for various kinase targets.
Experimental Protocols
Synthesis of this compound Derivatives
The introduction of an ethynyl group at the 6-position of the cinnoline core can be achieved through a Sonogashira coupling reaction.[7][10][11] This palladium-catalyzed cross-coupling reaction is a versatile and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
General Protocol for Sonogashira Coupling:
-
Starting Material: A 6-halocinnoline (e.g., 6-iodocinnoline or 6-bromocinnoline) is used as the starting material.
-
Reaction Conditions: The 6-halocinnoline is reacted with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or DMF).
-
Deprotection: If a protected alkyne such as trimethylsilylacetylene is used, a subsequent deprotection step (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) is required to yield the terminal this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Figure 1: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.
In Vitro Cytotoxicity Assays
The anticancer activity of the synthesized this compound derivatives can be evaluated using various in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, the known activities of other cinnoline and ethynyl-containing kinase inhibitors suggest potential targets. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival, is a plausible target.[5]
Figure 3: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Future Directions
The exploration of this compound derivatives as potential anticancer agents is a promising area of research. Future work should focus on:
-
Synthesis and Library Development: The synthesis of a diverse library of this compound derivatives with various substitution patterns to establish clear structure-activity relationships (SAR).
-
Broad-Spectrum Anticancer Screening: Comprehensive in vitro screening against a panel of human cancer cell lines to identify lead compounds with high potency and selectivity.
-
Target Identification and Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds. This will involve kinase profiling, western blotting, and other molecular biology techniques.
-
In Vivo Efficacy Studies: Evaluation of the antitumor efficacy of lead compounds in preclinical animal models of cancer.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is currently scarce, the established anticancer potential of the cinnoline scaffold, coupled with the known pharmacological benefits of the ethynyl group, provides a strong rationale for their investigation as novel therapeutic agents. The synthetic accessibility and potential for potent and selective kinase inhibition make this class of compounds a highly attractive area for future drug discovery and development efforts in oncology. This guide serves as a foundational resource to stimulate and direct further research into this promising class of molecules.
References
- 1. Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 6-Ethynylcinnoline Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. These reactions proceed with high efficiency and selectivity without interfering with biological processes. A cornerstone of bioorthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry"[1][2][3]. These reactions enable the precise attachment of probes, such as fluorophores or affinity tags, to proteins that have been metabolically or genetically engineered to contain an azide or alkyne functional group.
This document provides detailed application notes and protocols for the use of 6-Ethynylcinnoline, a terminal alkyne-containing probe, for the labeling of proteins. Cinnoline derivatives have been explored for various biological activities, and the incorporation of an ethynyl group at the 6-position provides a handle for bioorthogonal ligation[4][5][6][7][8]. The protocols outlined below describe two primary methods for introducing the alkyne group into a protein of interest: metabolic labeling and genetic code expansion. Following incorporation, the ethynyl-tagged protein can be detected and visualized through a click reaction with an azide-functionalized reporter molecule.
Overview of the Labeling Strategy
The this compound labeling strategy is a two-step process. First, the this compound moiety, presented as a suitable precursor, is incorporated into the target protein. Second, the alkyne-modified protein is covalently labeled with an azide-containing probe via a click reaction.
Data Presentation: Representative Labeling Parameters
The following table summarizes typical experimental parameters for protein labeling using terminal alkynes and click chemistry. These values are representative and may require optimization for specific proteins and experimental setups.
| Parameter | Metabolic Labeling | Genetic Code Expansion | In Vitro CuAAC | Live Cell CuAAC | Live Cell SPAAC |
| Alkyne Precursor Concentration | 10-100 µM | 100 µM - 1 mM | N/A | N/A | N/A |
| Labeling Time (Incorporation) | 4-24 hours | 24-72 hours | N/A | N/A | N/A |
| Azide Probe Concentration | N/A | N/A | 10-100 µM | 5-25 µM | 1-10 µM |
| Copper (CuSO₄) Concentration | N/A | N/A | 50-200 µM | 50 µM | N/A |
| Reducing Agent (e.g., Sodium Ascorbate) | N/A | N/A | 250 µM - 1 mM | 2.5 mM | N/A |
| Ligand (e.g., THPTA, BTTAA) | N/A | N/A | 250 µM - 1 mM | 300 µM | N/A |
| Reaction Time (Click Reaction) | N/A | N/A | 30-60 minutes | 5-20 minutes | 15-60 minutes |
| Temperature | 37 °C | 37 °C | Room Temperature | 37 °C | 37 °C |
| Typical Labeling Efficiency | Variable | >70% | >90% | Variable | High |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with a this compound Amino Acid Analog
This protocol describes the incorporation of an amino acid analog of this compound into proteins in living cells. This method is suitable for labeling the entire proteome or for enriching newly synthesized proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium (optional, for amino acid analog competition)
-
This compound-containing amino acid analog (e.g., L-6-ethynylcinnolinyl-alanine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 10 cm dish) and grow until they reach 70-80% confluency.
-
(Optional) Starvation: To increase the incorporation efficiency of the analog, aspirate the complete medium, wash the cells once with PBS, and replace it with pre-warmed methionine-free medium. Incubate for 30-60 minutes at 37°C.
-
Labeling: Add the this compound amino acid analog to the culture medium to a final concentration of 10-100 µM.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Downstream Processing: The resulting protein lysate containing alkyne-labeled proteins is now ready for downstream analysis via click chemistry (see Protocol 3 or 4).
Protocol 2: Site-Specific Labeling via Genetic Code Expansion
This protocol allows for the incorporation of a this compound-containing non-canonical amino acid (ncAA) at a specific site in a protein of interest (POI)[2][9][10][11][12]. This is achieved by engineering the gene of the POI to contain an amber stop codon (TAG) at the desired location and co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the ncAA and the amber codon.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. ijper.org [ijper.org]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. zenodo.org [zenodo.org]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 6-Ethynylcinnoline for In Situ Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and tracking of biomolecules in their native environment. These reactions are characterized by their high selectivity and efficiency in complex biological systems, without interfering with endogenous biochemical processes.[1][2] Among the most prominent bioorthogonal reactions are the azide-alkyne cycloadditions, which form a stable triazole linkage.[2][3] This document provides detailed application notes and protocols for the use of 6-Ethynylcinnoline, a novel heterocyclic alkyne, in in situ bioorthogonal reactions.
Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] The incorporation of an ethynyl group at the 6-position of the cinnoline scaffold provides a versatile handle for bioorthogonal transformations. This allows for the precise attachment of reporter molecules, such as fluorophores or affinity tags, to biomolecules of interest that have been metabolically or genetically engineered to contain an azide group. While this compound is a novel probe, the principles and protocols outlined here are based on well-established azide-alkyne cycloaddition methodologies.
Principle of the Method
The core of this methodology lies in the "click chemistry" reaction between the terminal alkyne of this compound and an azide-modified biomolecule. This reaction can be carried out in two primary ways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole.[6][7][8] It requires a copper(I) catalyst, which can be generated in situ from copper(II) salts by a reducing agent like sodium ascorbate.[6][7][8] Ligands such as THPTA are often used to stabilize the copper(I) ion and enhance reaction rates in aqueous environments.[8]
-
SPAAC: To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne.[9][] However, for a terminal alkyne like this compound, the reaction partner would need to be a strained azide, or more commonly, the biomolecule would be tagged with an azide and react with a strained alkyne probe. For the purpose of these notes, we will focus on the reaction of this compound with an azide-modified biomolecule via CuAAC and provide a general protocol for SPAAC for context.
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Bioorthogonal Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Components | Terminal alkyne (e.g., this compound), Azide, Copper(I) catalyst, Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) | Strained alkyne (e.g., DBCO, BCN), Azide |
| Reaction Speed | Fast, typically minutes to a few hours.[3] | Very fast, can be on the order of seconds to minutes.[9] |
| Biocompatibility | Potential cytotoxicity due to the copper catalyst, though ligands can mitigate this.[11] | Generally considered more biocompatible due to the absence of a metal catalyst.[] |
| Reaction Conditions | Aqueous buffers, wide pH range (4-11), room temperature.[3] | Physiological conditions, aqueous buffers.[9] |
| Selectivity | High, forms 1,4-regioisomer exclusively.[3] | High, forms a mixture of regioisomers that are stable. |
| Typical Applications | In vitro labeling, fixed cells, and increasingly in live cells with careful optimization. | Live-cell imaging, in vivo studies.[12][13] |
Experimental Protocols
Note: The following protocols are generalized for the use of an ethynyl-heterocycle like this compound. Optimization of concentrations, incubation times, and washing steps may be necessary for specific cell types and experimental setups.
Protocol 1: In Situ Labeling of Azide-Modified Proteins in Mammalian Cells using this compound via CuAAC
This protocol describes the labeling of proteins that have been metabolically engineered to incorporate an azide-containing amino acid (e.g., azidohomoalanine, AHA).
Materials:
-
This compound (stock solution in DMSO)
-
Azide-modified cells (e.g., cultured with AHA)
-
Phosphate-Buffered Saline (PBS)
-
Copper(II) Sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution
-
Sodium Ascorbate (freshly prepared solution)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging medium
Procedure:
-
Cell Culture and Azide Incorporation: Culture mammalian cells to the desired confluency. Replace the normal medium with a methionine-free medium supplemented with AHA (e.g., 50 µM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the "click cocktail" immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
880 µL of PBS
-
10 µL of this compound stock solution (e.g., 10 mM in DMSO for a final concentration of 100 µM)
-
20 µL of CuSO₄ solution (e.g., 50 mM for a final concentration of 1 mM)
-
40 µL of THPTA solution (e.g., 50 mM for a final concentration of 2 mM)
-
50 µL of freshly prepared Sodium Ascorbate solution (e.g., 100 mM for a final concentration of 5 mM)
-
-
Vortex the cocktail gently to mix.
-
Add the click cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click cocktail and wash the cells three times with PBS.
-
-
Imaging:
-
Add imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the reporter tag conjugated to this compound.
-
Protocol 2: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the general steps for labeling azide-modified biomolecules in living cells using a strained alkyne probe. While this compound is a terminal alkyne, this protocol is provided for completeness of bioorthogonal methods.
Materials:
-
Azide-modified live cells
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluorophore) stock solution in DMSO
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., phenol red-free medium)
Procedure:
-
Cell Culture and Azide Incorporation: As described in Protocol 1, but without the fixation and permeabilization steps.
-
Labeling:
-
To the live, azide-modified cells in complete culture medium, add the strained alkyne-fluorophore conjugate to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently remove the medium containing the labeling reagent.
-
Wash the cells three times with pre-warmed complete culture medium.
-
-
Imaging:
-
Replace the medium with a pre-warmed live-cell imaging solution.
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Mandatory Visualizations
Caption: Workflow for CuAAC labeling in fixed cells.
Caption: Workflow for SPAAC labeling in live cells.
Caption: Logical flow of bioorthogonal labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. ijper.org [ijper.org]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Ethynylcinnoline for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethynylcinnoline is a heterocyclic compound featuring a reactive ethynyl group. This terminal alkyne functionality makes it a valuable tool in bioorthogonal chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] In the context of live-cell imaging, this compound can be utilized as a chemical reporter to label and visualize specific biomolecules or cellular processes without interfering with the native biological system.[1][3] Its small size allows for potential cell permeability and minimal perturbation of the target molecule's function.
These application notes provide a framework for the hypothetical use of this compound as a bioorthogonal probe for labeling and imaging in living cells. The protocols are based on established methods for similar alkyne-containing probes.[4][5]
Principle of Application: Bioorthogonal Labeling and Imaging
The core application of this compound in live-cell imaging relies on a two-step process:
-
Metabolic or Covalent Labeling: Cells are incubated with this compound. Depending on its specific biological activity (which would need to be determined experimentally), it could be incorporated into a class of biomolecules (e.g., as a building block for a biosynthetic pathway) or be designed to covalently bind to a specific target protein. The ethynyl group serves as a bioorthogonal handle.
-
Click Chemistry-Mediated Visualization: Following the incorporation of this compound, the cells are treated with a fluorescently labeled azide probe. A copper(I)-catalyzed click reaction occurs between the ethynyl group of the incorporated this compound and the azide group of the fluorescent probe, resulting in the formation of a stable triazole linkage.[2][6] This covalently attaches the fluorophore to the target, allowing for its visualization using fluorescence microscopy.[4][7]
This approach offers high selectivity and efficiency, as the azide and alkyne groups are abiotic and do not cross-react with other functional groups present in the cellular environment.[1][2]
Potential Applications in Live-Cell Imaging
-
Metabolic Labeling: If this compound is recognized by cellular machinery, it could be used to label newly synthesized biomolecules, such as nucleic acids or proteins, to study their dynamics.
-
Enzyme Activity Probes: A modified this compound could be designed as a substrate for a specific enzyme. Its incorporation would then serve as a reporter of enzyme activity within living cells.
-
Targeted Protein Labeling: When conjugated to a ligand that binds to a specific protein, this compound can be used to label that protein of interest for localization and tracking studies.
Data Presentation
Table 1: Hypothetical Comparison of Labeling Conditions
| Parameter | Condition A (Low Concentration) | Condition B (Optimized) | Condition C (High Concentration) |
| This compound Conc. | 10 µM | 50 µM | 200 µM |
| Incubation Time | 4 hours | 4 hours | 4 hours |
| Fluorescent Azide Conc. | 5 µM | 5 µM | 5 µM |
| Mean Fluorescence Intensity | 150 ± 20 AU | 850 ± 50 AU | 870 ± 60 AU |
| Signal-to-Noise Ratio | 8 | 45 | 40 |
| Cell Viability | >98% | >95% | 80% |
Table 2: Photostability of Different Fluorescent Azides
| Fluorescent Azide | Initial Fluorescence (AU) | Fluorescence after 60s Exposure (AU) | Photostability (% remaining) |
| Azide-Fluor 488 | 900 | 450 | 50% |
| Azide-Fluor 555 | 880 | 616 | 70% |
| Azide-Fluor 647 | 850 | 765 | 90% |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with this compound
This protocol describes a general workflow for labeling live cells with this compound and a subsequent click reaction with a fluorescent azide.
Materials:
-
Mammalian cells of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent azide probe (e.g., Azide-Fluor 488, 5 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (20 mM in water)[5]
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (100 mM in water)[5]
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)[5]
-
Live Cell Imaging Solution[8]
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Labeling with this compound:
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for a predetermined time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Wash:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated this compound.
-
-
Click Reaction:
-
Prepare the click reaction cocktail in Live Cell Imaging Solution immediately before use. For a 1 mL reaction volume:
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO4 solution
-
Mix the THPTA and CuSO4 and let it stand for a few minutes.
-
Add the fluorescent azide probe to a final concentration of 5 µM.
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[5]
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Wash and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with Live Cell Imaging Solution.
-
Add fresh Live Cell Imaging Solution to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Optimizing this compound Concentration and Incubation Time
To minimize potential toxicity and achieve optimal labeling, it is crucial to determine the ideal concentration and incubation time for this compound.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a glass-bottom multi-well plate.
-
Titration of this compound:
-
Prepare labeling media with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100, 200 µM).
-
Incubate the cells with these different concentrations for a fixed time (e.g., 4 hours).
-
-
Time Course Experiment:
-
Using the optimal concentration determined above, incubate the cells for different durations (e.g., 1, 2, 4, 8, 12 hours).
-
-
Labeling and Imaging:
-
Following each incubation, perform the click reaction and imaging as described in Protocol 1.
-
-
Analysis:
-
Quantify the mean fluorescence intensity and assess cell morphology and viability for each condition to determine the optimal balance between signal strength and cell health.
-
Visualizations
Caption: Experimental workflow for live-cell imaging using this compound.
Caption: Click chemistry reaction for labeling with this compound.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-ethynylcinnoline, a key intermediate for the development of novel therapeutics. The described methodology utilizes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Specifically, molecules bearing the cinnoline scaffold have been identified as potent inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6]
Experimental Protocols
The synthesis of this compound is proposed via a two-step process: the Sonogashira coupling of a 6-halocinnoline with a protected acetylene, followed by deprotection. 6-Bromocinnoline is a suitable starting material for this reaction. The following protocol is based on established procedures for Sonogashira couplings on related heterocyclic systems.
Step 1: Synthesis of 6-((Trimethylsilyl)ethynyl)cinnoline
This procedure details the coupling of 6-bromocinnoline with trimethylsilylacetylene.
Materials:
-
6-Bromocinnoline
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Argon (or Nitrogen) gas supply
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add 6-bromocinnoline (1.0 eq).
-
Add anhydrous triethylamine to dissolve the starting material.
-
To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
-
Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)cinnoline.
Step 2: Synthesis of this compound (Deprotection)
This procedure describes the removal of the trimethylsilyl protecting group.
Materials:
-
6-((Trimethylsilyl)ethynyl)cinnoline
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-((trimethylsilyl)ethynyl)cinnoline (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings on related cinnoline and quinoline scaffolds, providing a valuable reference for reaction optimization.
Table 1: Sonogashira Coupling Conditions for Cinnoline Derivatives
| Entry | Starting Material | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,6-Dibromo-3-butylcinnoline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (15) | Et₃N | Et₃N | 50 | 3.5 | 85 | [7] |
| 2 | 4-Bromocinnoline derivative | Various terminal alkynes | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 70-90 | [8] |
Table 2: Sonogashira Coupling Conditions for Quinoline Derivatives
| Entry | Starting Material | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4-Dibromo-3-trifluoromethylquinoline | Phenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | - | NEt₃ | Dioxane | 100 | 99 | [9] |
| 2 | 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | RT | 50-85 | [1] |
| 3 | 2-Chloroquinoline | Various terminal alkynes | Pd/C (10) | PPh₃ | CuI | K₂CO₃ | Water | 100 | 80-95 |
Visualizations
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the generally accepted mechanism for the Sonogashira coupling reaction.
Potential Biological Signaling Pathway
Cinnoline derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.[5] The diagram below illustrates this pathway and the potential point of inhibition by a this compound-based drug candidate.
References
- 1. zenodo.org [zenodo.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 7. 2-ETHYNYL-QUINOLINE | 40176-78-1 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethynylcinnoline as a Building Block for Fluorescent Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-ethynylcinnoline as a versatile building block in the synthesis of novel fluorescent polymers. These polymers, incorporating the unique photophysical properties of the cinnoline moiety, show significant promise for applications in bioimaging, chemical sensing, and as components of drug delivery systems.
Introduction
Cinnoline, a bicyclic heteroaromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The incorporation of the cinnoline scaffold into polymeric structures can yield materials with unique fluorescent properties. Poly(arylene ethynylene)s (PAEs) containing a cinnoline core have been shown to exhibit fluorescence that is sensitive to the presence of metal ions, suggesting their potential as chemical sensors.[5][6][7][8] The ethynyl group at the 6-position of the cinnoline ring provides a reactive site for polymerization, primarily through Sonogashira cross-coupling reactions, allowing for the creation of a variety of conjugated polymer architectures.[5][6][7][8]
These fluorescent polymers are promising candidates for advanced biomedical applications. Their intrinsic fluorescence can be utilized for high-contrast bioimaging, while the polymer backbone can be engineered to encapsulate and deliver therapeutic agents.[9][10][11][12] The ability to modify the polymer structure allows for the fine-tuning of its photophysical and physicochemical properties to suit specific applications.
Data Presentation
The following table summarizes the key quantitative data for representative cinnoline-containing poly(arylene ethynylene)s (PAEs). The data is based on the findings reported by Danilkina et al. for polymers synthesized from 4,6-dibromocinnoline derivatives and a diethynyl comonomer.[5][6][7][13]
| Polymer ID | Monomers | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |
| PAE-1 | 4,6-dibromo-3-butylcinnoline + 1,4-diethynyl-2,5-bis(octyloxy)benzene | 13300 | 2.47 | ~350, ~425 | ~450, ~480 | Not Reported |
| PAE-2 | 4,6-dibromo-3-(hept-1-yn-1-yl)cinnoline + 1,4-diethynyl-2,5-bis(octyloxy)benzene | Not Reported | Not Reported | ~357, ~432 | ~455, ~485 | 0.22 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the monomer, this compound, and its subsequent polymerization to form fluorescent polymers.
Protocol 1: Synthesis of this compound Monomer (Proposed)
This protocol describes a plausible two-step synthesis of this compound starting from a commercially available or readily synthesized 6-bromocinnoline.
Step 1: Sonogashira Coupling of 6-Bromocinnoline with Trimethylsilylacetylene
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromocinnoline (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(PPh₃)₂ (0.03 eq).
-
Add anhydrous, degassed solvent such as triethylamine or a mixture of toluene and triethylamine (3:1 v/v).
-
To this stirring suspension, add trimethylsilylacetylene (1.5 eq) via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-((trimethylsilyl)ethynyl)cinnoline.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the 6-((trimethylsilyl)ethynyl)cinnoline (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a deprotecting agent such as potassium carbonate (2.0 eq) or tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Synthesis of Cinnoline-Containing Poly(arylene ethynylene)s
This protocol is adapted from the work of Danilkina et al. and describes the synthesis of a fluorescent polymer using a dibromocinnoline monomer.[13] A similar approach can be used for the copolymerization of this compound with a dihaloaromatic comonomer.
Polymerization via Sonogashira Coupling:
-
In a Schlenk tube under an inert atmosphere, dissolve the 4,6-dibromocinnoline derivative (1.0 eq) and the diethynyl comonomer (e.g., 1,4-diethynyl-2,5-bis(octyloxy)benzene) (1.0 eq) in a mixture of anhydrous, degassed toluene and triethylamine (2:1 v/v).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq) to the solution.
-
Heat the reaction mixture to 70-90 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration, wash it extensively with methanol and acetone to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone, followed by chloroform).
-
Dry the purified polymer under vacuum to yield the final fluorescent polymer.
Visualizations
Chemical Structures and Synthesis Workflow
Caption: Synthetic pathway to this compound and its subsequent polymerization.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of fluorescent polymers.
Potential Application in Drug Delivery
Caption: Conceptual diagram of a targeted drug delivery and imaging system.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Cinnoline derivatives: Significance and symbolism [wisdomlib.org]
- 4. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorophores for Bioimaging and Polymer Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 12. mdpi.com [mdpi.com]
- 13. beilstein-journals.org [beilstein-journals.org]
Designing Chemical Probes with 6-Ethynylcinnoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the design and utilization of chemical probes based on the 6-ethynylcinnoline scaffold. Cinnoline, a bicyclic heteroaromatic compound, serves as a valuable pharmacophore in drug discovery, with derivatives showing potent inhibitory activity against various protein kinases.[1][2] The incorporation of a 6-ethynyl group provides a versatile chemical handle for "click chemistry," enabling the conjugation of reporter tags such as fluorophores or biotin.[3][4] This allows for the use of this compound-based probes in a range of applications, including target identification, target engagement studies, and cellular imaging. These probes are particularly relevant for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function in complex biological systems.[5][6]
Introduction to this compound as a Chemical Probe Scaffold
The design of selective chemical probes is crucial for understanding the function of proteins in their native biological context.[6] The this compound scaffold combines the desirable pharmacological properties of the cinnoline core with the bioorthogonal reactivity of the terminal alkyne.
Key Features:
-
Cinnoline Core: The cinnoline ring system is an attractive scaffold for kinase inhibitor design, with derivatives demonstrating potent and selective inhibition of enzymes such as PI3K and BTK.[1][2] Its physicochemical properties, including a pKa of 2.64, contribute to its potential as a pharmacophore.[7][8]
-
Ethynyl Group: The terminal alkyne at the 6-position serves as a bioorthogonal handle.[4] This allows for the covalent attachment of various reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][9] This two-step labeling approach allows for the initial interaction of the small, cell-permeable probe with its target, followed by conjugation to a bulkier reporter tag for detection.[5]
Applications:
-
Target Identification: Biotin-tagged probes can be used in pull-down assays to isolate and identify protein targets from cell lysates.[10]
-
Target Engagement and Occupancy: Probes can be used in competitive binding assays to measure the affinity of unlabeled inhibitors.
-
Cellular Imaging: Fluorescently-tagged probes enable the visualization of target localization and distribution within cells via fluorescence microscopy.[11]
-
Activity-Based Protein Profiling (ABPP): Covalent probes designed from the this compound scaffold can be used to profile the activity of specific enzyme families.[6][12]
Synthesis of this compound
A feasible approach involves the synthesis of a 6-halocinnoline precursor, followed by coupling with a protected acetylene source. A general procedure for a Sonogashira coupling to a similar heterocyclic core is presented below.[13]
Protocol: Synthesis of this compound via Sonogashira Coupling
-
Starting Material: 6-Bromocinnoline (synthesis may be required via established routes for substituted cinnolines).[14]
-
Reaction Setup: To a degassed solution of 6-bromocinnoline (1 equivalent) in a suitable solvent such as a mixture of triethylamine and DMF, add (trimethylsilyl)acetylene (1.2-1.5 equivalents).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst, such as CuI (0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-70 °C) until completion, monitoring by TLC or LC-MS.
-
Deprotection: Upon completion of the coupling reaction, the trimethylsilyl (TMS) protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield this compound.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Quantitative Data for Cinnoline-Based Probes
Quantitative data for chemical probes is essential for their effective use. While specific data for this compound probes is not yet published, the following tables provide representative data for analogous cinnoline and quinoline-based kinase inhibitors to guide probe design and data interpretation.
Table 1: Inhibitory Activity of Cinnoline and Quinoline Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Cinnoline Derivative | PI3K | 264 | [1] |
| Quinoline Derivative | c-Met | 0.59 | [15] |
| Quinoline Derivative | RET | 3 (Kᵢ) | [15] |
| Quinoline Derivative | Src | 35 | [15] |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Conjugation
This protocol describes the general procedure for conjugating an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) to a this compound-based probe.[9][16]
Materials:
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
Azide-reporter stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)
Protocol:
-
To a microcentrifuge tube, add the this compound probe to the desired final concentration (e.g., 10-100 µM) in reaction buffer.
-
Add the azide-reporter to a final concentration of 1.5-2 times that of the alkyne probe.
-
Prepare the copper-ligand catalyst by pre-mixing CuSO₄ and THPTA/TBTA in a 1:2 to 1:5 molar ratio.
-
Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be gently vortexed.
-
The resulting probe-reporter conjugate can be used directly for in vitro experiments or purified for in vivo applications.
Diagram 1: CuAAC Reaction Workflow
Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Pull-Down Assay for Target Identification
This protocol outlines the steps for using a biotinylated this compound probe to enrich and identify target proteins from a cell lysate.[10][17]
Materials:
-
Cell lysate
-
Biotinylated this compound probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Lysate Preparation: Prepare a cell lysate from the biological sample of interest using an appropriate lysis buffer.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe at a predetermined concentration for 1-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add pre-washed streptavidin beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target, or by mass spectrometry for unbiased target identification.[18][19]
Diagram 2: Pull-Down Assay Workflow
Caption: Workflow for a pull-down assay using a biotinylated chemical probe.
Fluorescence Microscopy for Cellular Imaging
This protocol provides a general guideline for visualizing the subcellular localization of a target protein using a fluorescently labeled this compound probe.[11][20]
Materials:
-
Cells cultured on glass coverslips
-
Fluorescently labeled this compound probe
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Protocol:
-
Cell Treatment: Treat the cells with the fluorescently labeled probe at an appropriate concentration and for a suitable duration in cell culture medium.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization (Optional): If the target is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Staining (Optional): Counterstain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Diagram 3: Cellular Imaging Workflow
Caption: General workflow for cellular imaging with a fluorescent chemical probe.
Conclusion
This compound represents a promising and versatile scaffold for the development of chemical probes for kinase research and beyond. The combination of the biologically active cinnoline core with the bioorthogonal ethynyl handle allows for a wide range of applications, from target discovery to live-cell imaging. The protocols and data presented in this document provide a framework for researchers to design and utilize this compound-based probes to investigate complex biological systems. As with any chemical probe, careful validation and the use of appropriate controls are essential for robust and reproducible results.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cinnoline - Wikipedia [en.wikipedia.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. broadpharm.com [broadpharm.com]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. innovativejournal.in [innovativejournal.in]
- 15. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Click Chemistry Reactions of 6-Ethynylcinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the premier examples of click reactions.[1][2] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making them exceptionally suitable for applications in drug discovery, chemical biology, and materials science.[3][4]
6-Ethynylcinnoline, a heteroaromatic terminal alkyne, is a valuable building block for the synthesis of novel molecular entities. Its rigid, planar structure and the presence of the reactive ethynyl group make it an ideal candidate for click chemistry functionalization, enabling the facile introduction of this privileged scaffold into a diverse range of molecules, including small molecule drug candidates, bioconjugates, and molecular probes.
This document provides detailed application notes and protocols for performing click chemistry reactions with this compound, focusing on both CuAAC and SPAAC methodologies. The information presented is based on established protocols for structurally similar aryl and heteroaromatic alkynes and is intended to serve as a comprehensive guide for researchers.[5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne, such as this compound, and an azide.[7] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, or by using a copper(I) salt directly.[2][8]
General Reaction Scheme:
Caption: General scheme of the CuAAC reaction.
Typical Reaction Conditions for Aromatic Alkynes:
The following table summarizes typical reaction conditions for the CuAAC of aryl alkynes, which can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Typical Range | Notes |
| This compound Concentration | 0.01 - 0.5 M | Higher concentrations generally lead to faster reactions. |
| Azide Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |
| Copper(I) Source | 1 - 10 mol% | Common sources include CuSO₄/Sodium Ascorbate, CuI, CuBr, or [Cu(CH₃CN)₄]PF₆.[8][9] |
| Reducing Agent (for Cu(II)) | 5 - 20 mol% | Sodium ascorbate is the most commonly used reducing agent.[7] |
| Ligand (optional) | 1 - 10 mol% | Ligands such as TBTA or THPTA can accelerate the reaction and protect the catalyst from oxidation.[8][9] |
| Solvent | t-BuOH/H₂O, DMF, DMSO, THF, CH₂Cl₂ | The choice of solvent depends on the solubility of the reactants.[10][11] |
| Temperature | Room Temperature to 60 °C | Most reactions proceed efficiently at room temperature.[6] |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by TLC or LC-MS. |
Detailed Experimental Protocol for CuAAC:
This protocol provides a general procedure for the reaction of this compound with an azide using in situ generated Cu(I).
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and the azide (1.05 equivalents).
-
Add the chosen solvent (e.g., t-BuOH/H₂O) to achieve the desired concentration of this compound.
-
If using a ligand, add TBTA (0.05 equivalents).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.02 equivalents) in water.
-
To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[12][13] While this compound itself is not a strained alkyne, it can be reacted with an azide-functionalized cyclooctyne derivative. This approach is particularly useful for biological applications where the cytotoxicity of copper is a concern.[12]
General Reaction Scheme:
Caption: General scheme of the SPAAC reaction.
Typical Reaction Conditions for SPAAC:
The following table outlines typical conditions for SPAAC reactions involving aryl azides, which can be adapted for reactions with an azide-functionalized cinnoline derivative.
| Parameter | Typical Range | Notes |
| Azide Concentration | 1 - 100 µM | SPAAC is often performed at low concentrations, especially in biological systems. |
| Cyclooctyne Concentration | 1.0 - 2.0 equivalents | A slight excess of the cyclooctyne is often used. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, Methanol | The solvent choice is dictated by the application and solubility of reactants.[14] |
| Temperature | 4 - 37 °C | Reactions are typically run at or near physiological temperatures. |
| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the specific cyclooctyne and azide used. |
Detailed Experimental Protocol for SPAAC:
This protocol describes a general procedure for the reaction of an azide-functionalized cinnoline with a strained cyclooctyne.
Materials:
-
Azide-functionalized Cinnoline derivative
-
Strained cyclooctyne (e.g., DBCO-NHS ester, BCN-acid)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or an organic solvent like DMSO)
-
Reaction vessel (e.g., microcentrifuge tube or vial)
Procedure:
-
Dissolve the azide-functionalized cinnoline in the chosen solvent to the desired final concentration.
-
Add the strained cyclooctyne (1.0 to 1.5 equivalents) to the solution.
-
If using an organic solvent, ensure the final concentration is appropriate for the subsequent application. For aqueous reactions, the final concentration of any organic co-solvent (like DMSO) should typically be kept below 5% to maintain the integrity of biological samples.
-
Incubate the reaction mixture at the desired temperature (e.g., 37 °C for biological applications or room temperature for chemical synthesis).
-
The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
For bioconjugation applications, the resulting conjugate may be purified by size-exclusion chromatography, dialysis, or other protein purification methods. For small molecule synthesis, standard workup and purification techniques such as extraction and chromatography can be employed.
Application in Drug Discovery Workflow
Click chemistry serves as a powerful tool in various stages of the drug discovery pipeline, from lead discovery and optimization to the synthesis of complex bioconjugates.[4][15][16] The ability to reliably and efficiently connect molecular fragments makes it ideal for generating libraries of compounds for high-throughput screening and for structure-activity relationship (SAR) studies.
Caption: Click chemistry in the drug discovery workflow.
Conclusion
The click chemistry reactions of this compound, particularly CuAAC and SPAAC, offer a versatile and efficient platform for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. The protocols and data provided herein serve as a valuable resource for researchers looking to utilize this powerful synthetic methodology. By leveraging the principles of click chemistry, scientists can accelerate the discovery and development of new therapeutic agents and molecular tools.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Bot Detection [iris-biotech.de]
- 14. researchgate.net [researchgate.net]
- 15. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]
- 16. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Metabolic Labeling of Cells with Alkyne-Modified Small Molecules
Disclaimer: Extensive searches of the current scientific literature and public databases did not yield any specific information regarding the use of "6-Ethynylcinnoline analogues" for the metabolic labeling of cells. The following application notes and protocols are therefore provided as a generalized guide for the use of a hypothetical alkyne-containing small molecule probe for metabolic labeling and bioorthogonal conjugation. Researchers should adapt these protocols based on the specific properties of their molecule of interest.
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biomolecules within a cellular context. This approach involves introducing a chemically modified precursor molecule (a "probe") that is incorporated into a specific class of biomolecules (e.g., proteins, nucleic acids, glycans, or lipids) through the cell's natural metabolic pathways. When the probe contains a bioorthogonal handle, such as an alkyne group, it allows for the subsequent covalent attachment of a reporter molecule (e.g., a fluorophore or an affinity tag) via a highly specific chemical reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
These application notes provide a framework for utilizing a generic alkyne-modified small molecule for the metabolic labeling of cellular components, followed by detection and analysis.
Data Presentation: Quantitative Parameters for Metabolic Labeling
Successful metabolic labeling depends on optimizing several key parameters. The following table summarizes typical starting concentrations and incubation times for various classes of alkyne-containing metabolic probes. These values should be empirically determined for any new probe to balance labeling efficiency with potential cytotoxicity.
| Parameter | Proteins (Amino Acid Analogues) | Glycans (Sugar Analogues) | DNA (Nucleoside Analogues) | Lipids (Fatty Acid Analogues) | Hypothetical this compound Analogue |
| Probe Concentration | 25 - 100 µM | 10 - 50 µM | 1 - 10 µM | 5 - 25 µM | To be determined (start with 1-50 µM) |
| Incubation Time | 4 - 24 hours | 12 - 48 hours | 1 - 24 hours | 6 - 24 hours | To be determined (start with 4-24 hours) |
| Cell Density (at time of labeling) | 50 - 70% confluency | 50 - 70% confluency | 50 - 70% confluency | 50 - 70% confluency | 50 - 70% confluency |
| Potential for Cytotoxicity | Moderate to High | Low to Moderate | High | Low to Moderate | To be determined |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells
This protocol describes the general procedure for introducing an alkyne-modified metabolic probe to cultured adherent cells.
Materials:
-
Adherent cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-containing metabolic probe (stock solution in DMSO or sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 10 cm dish) and allow them to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare the desired final concentration of the alkyne-probe by diluting the stock solution in pre-warmed complete culture medium.
-
Labeling: Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest:
-
For downstream applications requiring cell lysates, wash the cells twice with ice-cold PBS. Add appropriate lysis buffer, scrape the cells, and collect the lysate.
-
For applications requiring intact cells (e.g., fluorescence microscopy), wash the cells twice with PBS. Cells can then be fixed for imaging or detached using trypsin for flow cytometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol details the "clicking" of an azide-functionalized reporter molecule to the alkyne-labeled biomolecules within a cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
Azide-reporter (e.g., Azide-Fluor 488, Biotin-Azide) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
PBS
Procedure:
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 100 µL final reaction volume:
-
50 µL of cell lysate (containing 50-100 µg of protein)
-
Adjust volume to 85 µL with PBS
-
1 µL of Azide-reporter (final concentration: 100 µM)
-
2 µL of CuSO₄ (final concentration: 1 mM)
-
2 µL of THPTA (final concentration: 1 mM)
-
-
Initiation: Add 10 µL of freshly prepared sodium ascorbate solution to initiate the reaction (final concentration: 10 mM).
-
Incubation: Vortex the tube gently and incubate at room temperature for 1 hour, protected from light.
-
Downstream Analysis: The click-labeled lysate is now ready for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning or affinity purification via the reporter tag (e.g., biotin).
Visualizations
Experimental Workflow
Caption: General workflow for metabolic labeling and subsequent analysis.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical pathway illustrating how a stimulus could alter cellular metabolism, leading to changes in the incorporation of a metabolic probe.
Troubleshooting & Optimization
troubleshooting low yield in 6-Ethynylcinnoline click reactions
Welcome to the technical support center for 6-Ethynylcinnoline click reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a low yield. What are the most common causes?
Low yields in CuAAC reactions involving this compound can stem from several factors. The most common issues include:
-
Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state, effectively halting the reaction.[1][2][3]
-
Suboptimal Reagent Concentrations: The concentrations of the azide, this compound, copper catalyst, reducing agent, and ligand are critical. An imbalance can lead to side reactions or an incomplete reaction.
-
Inadequate Ligand Use: The absence or use of an inappropriate ligand can lead to catalyst instability and slower reaction rates.[4][5] Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation.[5][6]
-
Side Reactions: Homodimerization of this compound (Glaser coupling) is a common side reaction that consumes the starting material.[7] Additionally, reactive oxygen species generated in situ can potentially degrade sensitive substrates.[1]
-
Purity of Reagents and Solvents: Impurities in the this compound, the azide partner, or the solvents can interfere with the reaction. It is crucial to use high-purity reagents.
-
pH of the Reaction Medium: The optimal pH range for CuAAC is typically between 4 and 12.[8][] Deviations from this range can affect reaction efficiency.
Q2: How can I prevent the oxidation of the Cu(I) catalyst?
Preventing the oxidation of the Cu(I) catalyst is critical for a successful reaction. Here are some effective strategies:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][10][11] A slight excess of the reducing agent should be used to maintain a reducing environment throughout the reaction.[8]
-
Degas Solvents and Reagents: Before starting the reaction, thoroughly degas all solvents and solutions by bubbling an inert gas (e.g., argon or nitrogen) through them.[7][12] This removes dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (argon or nitrogen) to prevent oxygen from entering the reaction vessel.[7]
-
Utilize Copper-Stabilizing Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion, protecting it from oxidation and improving its catalytic activity.[1][5][6]
Q3: What is the role of a ligand in the click reaction, and which one should I choose?
Ligands play a multifaceted role in CuAAC reactions:
-
Stabilize the Cu(I) oxidation state: This is their primary function, preventing oxidation and disproportionation.[5][6]
-
Increase Reaction Rate: Ligands can accelerate the reaction, allowing it to proceed efficiently at lower temperatures and catalyst loadings.[4][5]
-
Modulate Reactivity: The choice of ligand can influence the catalytic activity of the copper center.[4]
-
Prevent Side Reactions: By stabilizing the catalyst, ligands help to suppress unwanted side reactions.
For reactions in aqueous or partially aqueous systems, water-soluble ligands like THPTA are an excellent choice.[6] For reactions in organic solvents, TBTA is a commonly used and effective ligand.[6]
Q4: I am observing a significant amount of a byproduct that I suspect is the homodimer of this compound. How can I minimize this?
The formation of diacetylene byproducts via oxidative homocoupling (Glaser coupling) is a known issue.[7] To minimize this:
-
Strictly Exclude Oxygen: As this is an oxidative process, maintaining an inert atmosphere and using degassed solvents is the most effective preventative measure.[7]
-
Use a Reducing Agent: The presence of sodium ascorbate helps to keep the copper in the +1 oxidation state, which is less prone to promoting this side reaction.
-
Add Ligands: Copper-coordinating ligands can help to prevent the side reactions by stabilizing the active catalyst.
Q5: How do I choose the right solvent for my this compound click reaction?
The choice of solvent depends on the solubility of your this compound derivative and the azide coupling partner. Click reactions are known for their tolerance to a wide range of solvents.[8][] Common choices include:
-
Aqueous Buffers (e.g., PBS): Ideal for biological applications where one or both reactants are water-soluble.[12]
-
Mixtures of Water and Organic Solvents: t-Butanol/water or DMSO/water mixtures are very common and can help to solubilize less polar reactants.
-
Organic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are frequently used. Acetonitrile can also act as a ligand to stabilize the copper catalyst.[12]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions for low-yield this compound click reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst due to Cu(I) oxidation. | - Use a fresh solution of sodium ascorbate.- Degas all solvents and reagents thoroughly.- Run the reaction under an inert atmosphere (Ar or N₂).[7][12] |
| Low purity of this compound or azide. | - Purify starting materials before the reaction.- Confirm the structure and purity by NMR and mass spectrometry. | |
| Incorrect reagent stoichiometry. | - Optimize the ratio of azide to alkyne (often a slight excess of one is beneficial).- Ensure sufficient catalyst, ligand, and reducing agent are present. | |
| Inappropriate solvent. | - Test different solvents or solvent mixtures to ensure all reactants are fully dissolved. | |
| Formation of Significant Byproducts (e.g., Homodimer) | Presence of oxygen leading to oxidative homocoupling. | - Implement rigorous exclusion of oxygen (degassing, inert atmosphere).[7] |
| Insufficient reducing agent. | - Increase the equivalents of sodium ascorbate. | |
| Absence of a suitable ligand. | - Add a copper-chelating ligand like TBTA or THPTA.[6] | |
| Reaction Stalls Before Completion | Depletion of the reducing agent over time. | - Add a second portion of sodium ascorbate during the reaction. |
| Catalyst inhibition. | - Some functional groups on the substrates can coordinate to copper and inhibit catalysis. Increasing the catalyst and ligand concentration may help.[1] | |
| Precipitation of reactants or catalyst. | - Change the solvent system to improve solubility. | |
| Difficulty in Product Purification | Unreacted starting materials and copper catalyst contaminate the product. | - Use a slight excess of the less valuable reagent to drive the reaction to completion, simplifying purification.- Remove copper by washing with a chelating agent solution (e.g., EDTA), or by using specialized purification beads.[13]- Standard chromatographic methods (e.g., column chromatography, HPLC) are effective for purification.[12][14] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound derivative
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed solvent (e.g., 1:1 t-BuOH/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vial, dissolve the this compound derivative (1 equivalent) and the azide partner (1.1 equivalents) in the chosen degassed solvent.
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O (e.g., 0.05 equivalents) and the ligand (e.g., 0.25 equivalents of THPTA, maintaining a 1:5 copper to ligand ratio) in the degassed solvent.
-
In a third vial, prepare a fresh stock solution of sodium ascorbate (e.g., 0.5 equivalents) in the degassed solvent.
-
Degas the main reaction mixture containing the alkyne and azide by bubbling with inert gas for 10-15 minutes.
-
Add the copper/ligand solution to the main reaction vial.
-
Initiate the reaction by adding the sodium ascorbate solution to the main reaction vial.
-
Seal the vial and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent, or purified directly using chromatography.
Quantitative Data Summary
The following table provides typical concentration ranges for the key reagents in a CuAAC reaction. These should be optimized for each specific reaction.
| Reagent | Typical Concentration/Ratio | Reference |
| This compound (Alkyne) | Limiting Reagent (1 equivalent) | General Practice |
| Azide | 1.0 - 2.0 equivalents | [7] |
| Copper(II) Sulfate | 0.01 - 0.10 equivalents (1-10 mol%) | [7] |
| Ligand (e.g., THPTA) | 5 equivalents relative to Copper | [7] |
| Sodium Ascorbate | 5 - 10 equivalents relative to Copper | [10] |
Visualizations
Troubleshooting Logic for Low-Yield Click Reactions
This diagram outlines a logical workflow for diagnosing and solving issues with low-yield this compound click reactions.
Caption: Troubleshooting workflow for low-yield click reactions.
Key Components of an Optimized CuAAC Reaction
This diagram illustrates the essential components and their relationships in a well-optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scispace.com [scispace.com]
- 8. Click Chemistry [organic-chemistry.org]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions of 6-Ethynylcinnoline in cells
Welcome to the technical support center for 6-Ethynylcinnoline. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for cellular applications, with a focus on preventing side reactions and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cellular research?
This compound is a heterocyclic compound containing a cinnoline core and a terminal alkyne group. This ethynyl group makes it a valuable tool for bioorthogonal chemistry, specifically for copper-free click chemistry reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] Its primary application is in the labeling and tracking of biomolecules in living cells. The cinnoline scaffold itself is found in many biologically active molecules, suggesting that this compound could also be explored for its own pharmacological properties.[4][5]
Q2: What are the potential side reactions of this compound in a cellular environment?
The primary concern for side reactions with this compound, as with other strained alkynes used in bioorthogonal chemistry, is the azide-independent reaction with nucleophiles present in the cell. The most significant of these is the thiol-yne addition reaction with free cysteine residues in proteins.[4][6][7][8][9] This can lead to non-specific labeling and potential off-target effects.
Q3: How can I prevent the thiol-yne side reaction?
The most effective method to prevent the thiol-yne side reaction is to block the free thiol groups of cysteine residues before introducing this compound.[4][6][7][8][9] This is typically achieved by pre-treating the cells or cell lysate with an alkylating agent, such as iodoacetamide (IAM). IAM covalently modifies cysteine residues, rendering them unreactive towards the alkyne.
Q4: Should I use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound in live cells?
For live-cell applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the recommended method.[1][2][3] The copper(I) catalyst required for CuAAC is cytotoxic and can disrupt normal cellular processes.[1][2] SPAAC, being a copper-free click chemistry method, is bioorthogonal and avoids this toxicity, making it suitable for in vivo experiments.[1][2][3]
Q5: What are the potential off-target effects of this compound itself within the cell?
While the primary off-target reaction is the thiol-yne addition, the cinnoline core of the molecule may also interact with cellular components. Cinnoline derivatives have been reported to exhibit a range of biological activities, including acting as enzyme inhibitors.[4][5] Therefore, it is crucial to perform control experiments to assess the impact of this compound on cell viability, proliferation, and key signaling pathways relevant to your experimental system.
Troubleshooting Guides
Issue 1: High Background/Non-Specific Labeling
| Possible Cause | Troubleshooting Step |
| Thiol-yne side reaction | Pre-treat cells or lysate with an optimized concentration of iodoacetamide (IAM) to block free cysteines. (See Protocol 1) |
| Hydrophobic interactions | If using a lipophilic cyclooctyne, consider switching to a more hydrophilic variant to reduce non-specific binding. |
| Excess labeling reagent | Titrate the concentration of this compound and the azide-bearing probe to the lowest effective concentration. |
| Insufficient washing | Increase the number and duration of washing steps after the labeling reaction to remove unbound reagents. |
Issue 2: Low or No Labeling Signal
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake | Optimize incubation time and concentration of this compound. For intracellular targets, ensure the compound can cross the cell membrane. |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Assess its stability in your specific cell culture medium. |
| Low abundance of the target molecule | Overexpress the target biomolecule if possible, or use a more sensitive detection method. |
| Suboptimal SPAAC reaction conditions | Optimize the concentration of the azide probe and the reaction time. Ensure the chosen cyclooctyne is sufficiently reactive. |
Issue 3: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Inherent toxicity of this compound | Perform a dose-response curve to determine the maximum non-toxic concentration. Reduce the concentration and/or incubation time. |
| Off-target effects on signaling pathways | Investigate the effect of this compound on key cellular pathways (e.g., proliferation, apoptosis) using relevant assays. |
| Contamination of reagents | Ensure all reagents are of high purity and sterile-filtered. |
Experimental Protocols
Protocol 1: General Procedure for Blocking Thiol-Yne Side Reactions with Iodoacetamide (IAM)
This protocol provides a general guideline for blocking cysteine residues in proteins within cell lysates to prevent their reaction with this compound.
Materials:
-
Cell lysate
-
Iodoacetamide (IAM) stock solution (e.g., 100 mM in a suitable buffer)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the cell lysate according to your standard protocol.
-
Add IAM stock solution to the lysate to a final concentration of 5-10 mM. Note: The optimal concentration of IAM should be determined empirically for your specific cell type and protein concentration.
-
Incubate the mixture for 30-60 minutes at room temperature in the dark, as IAM is light-sensitive.
-
(Optional) Quench any unreacted IAM by adding a small amount of a thiol-containing reagent like DTT, if it does not interfere with subsequent steps.
-
Proceed with your standard protocol for labeling with this compound.
Protocol 2: General Protocol for SPAAC Labeling in Live Cells
This protocol outlines a general workflow for labeling biomolecules in living cells using this compound and an azide-functionalized probe.
Materials:
-
Cultured cells
-
This compound
-
Azide-functionalized probe (e.g., an azide-modified fluorescent dye)
-
Cell culture medium
-
PBS
Procedure:
-
Culture cells to the desired confluency.
-
Introduce this compound into the cell culture medium at a pre-determined optimal concentration.
-
Incubate the cells for a sufficient period to allow for cellular uptake and incorporation into the target biomolecule.
-
Wash the cells with fresh medium or PBS to remove unincorporated this compound.
-
Add the azide-functionalized probe to the cell culture medium.
-
Incubate for a specific duration to allow the SPAAC reaction to proceed.
-
Wash the cells thoroughly with PBS to remove the unreacted probe.
-
Proceed with your imaging or analysis method.
Quantitative Data
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC
This table provides a comparison of the reactivity of different cyclooctynes. While specific data for this compound is not available, this provides a reference for the expected reactivity range.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Cyclooctyne (OCT) | ~0.002 - 0.004 | [3] |
| Monofluorinated Cyclooctyne (MOFO) | ~0.03 | [3] |
| Difluorinated Cyclooctyne (DIFO) | ~0.3 | [3] |
| Dibenzocyclooctyne (DIBO/DBCO) | ~0.1 - 0.9 | [3] |
| Bicyclononyne (BCN) | ~0.1 - 1.0 | [3] |
Rate constants can vary depending on the specific azide, solvent, and temperature.
Visualizations
Caption: Experimental workflow for SPAAC labeling in live cells.
Caption: Prevention of thiol-yne side reaction using iodoacetamide.
Caption: Concept of bioorthogonal labeling with this compound.
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
improving 6-Ethynylcinnoline stability for long-term experiments
Welcome to the technical support center for 6-Ethynylcinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting tips for improving the stability of this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: Solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or below.[1] The terminal alkyne group and the cinnoline ring system can be susceptible to degradation from atmospheric oxygen, moisture, and light over extended periods.[1][2] Proper storage is the first and most critical step in ensuring long-term stability.
Q2: How should I prepare and store stock solutions for long-term experiments?
A: It is highly recommended to prepare stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles. For storage, seal the aliquots in amber vials with airtight caps and store them at -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Which solvents should be avoided when working with this compound?
A: Avoid using protic solvents like water or methanol for long-term storage, as the terminal alkyne is weakly acidic and can be reactive.[3] Additionally, avoid solvents that are not thoroughly dried, as moisture can contribute to degradation. While some cinnoline derivatives show stability in aqueous solutions for a limited time, it is not recommended for long-term storage.[4][5]
Q4: Is this compound sensitive to light or air?
A: Yes. Compounds with aromatic and unsaturated systems, like this compound, are often susceptible to photo-degradation. The terminal alkyne group can be sensitive to oxidation.[1][2] Therefore, it is crucial to handle the compound and its solutions with minimal exposure to light and air. Use amber vials and work under an inert atmosphere whenever possible.[1][6]
Troubleshooting Guide
Issue 1: My experimental results are inconsistent, and I suspect compound degradation.
If you are observing a loss of potency or inconsistent results in your assays, compound instability is a likely cause. This can be particularly noticeable in multi-day experiments, such as cell culture-based assays.
Recommended Actions:
-
Verify Stock Integrity: The first step is to check the purity of your stock solution.
-
Implement Inert Atmosphere Techniques: If you are not already doing so, adopt stricter air-sensitive handling techniques.[2][7][8]
-
Minimize Environmental Exposure: Protect the compound from light by using amber vials or wrapping tubes in aluminum foil. Limit the time the compound spends in aqueous media before being added to the experiment.
Issue 2: The activity of the compound decreases over the course of my multi-day cell culture experiment.
This is a common problem when working with potentially unstable compounds in a complex biological environment.
Recommended Actions:
-
Replenish the Compound: In experiments lasting longer than 24-48 hours, consider replacing the media and re-dosing with freshly diluted this compound every 24 hours.
-
Assess Stability in Media: Perform a control experiment to determine the stability of this compound in your specific cell culture media at 37°C. An example protocol for this is provided below.
-
Include Proper Controls: Always include a time-zero control and a vehicle control in your experiments to accurately assess any time-dependent loss of activity.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general principles for terminal alkynes and heterocyclic compounds and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessment.
| Storage Condition | Solvent | Purity after 1 Month | Purity after 6 Months | Recommendation |
| -80°C | Anhydrous DMSO | >99% | >98% | Excellent (Recommended) |
| -20°C | Anhydrous DMSO | >98% | ~95% | Good |
| 4°C | Anhydrous DMSO | ~95% | <90% | Not Recommended for Long-Term |
| Room Temperature | Anhydrous DMSO | <90% | Not Recommended | Avoid |
| 37°C | Aqueous Buffer (PBS) | <80% (after 24h) | Not Applicable | For Experimental Use Only |
Experimental Protocols
Protocol 1: Assessing Stock Solution Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
Objective: To determine the purity of a this compound stock solution.
Materials:
-
This compound stock solution in DMSO.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA).
-
HPLC system with a C18 column and a UV detector.
Methodology:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
-
Sample Preparation:
-
At time zero (t=0), dilute the stock solution to a final concentration of 10 µM in a 50:50 ACN:water mixture.
-
Store the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At each subsequent time point (e.g., 1 week, 1 month), prepare a fresh 10 µM sample from the stored stock.
-
-
HPLC Analysis:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution (e.g., 5% to 95% B over 15 minutes).
-
Monitor the elution at a wavelength determined by a UV scan of this compound (typically around its λmax).
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent peak at each time point.
-
Calculate the percentage remaining by comparing the peak area at each time point to the peak area at t=0.
-
Percent Remaining = (Area_t / Area_t0) * 100
-
Protocol 2: Handling this compound Under an Inert Atmosphere
This protocol provides basic steps for handling air-sensitive compounds to prevent oxidative degradation.[6][8]
Objective: To prepare aliquots of this compound solution while minimizing exposure to air and moisture.
Materials:
-
Solid this compound.
-
Anhydrous DMSO in a Sure/Seal™ bottle or similar.[6]
-
Oven-dried glassware.[8]
-
Gas-tight syringes and needles.
-
Source of dry argon or nitrogen gas.
Methodology:
-
Prepare Glassware: Thoroughly dry all vials and glassware in an oven at 125°C overnight and cool under a stream of inert gas.[8]
-
Create Inert Atmosphere: Place the solid this compound and all necessary equipment inside a glove box or connect the reaction flask to a Schlenk line.
-
Dissolution:
-
Using a gas-tight syringe, draw the desired volume of anhydrous DMSO.
-
Add the DMSO to the vial containing the solid this compound.
-
Gently swirl until the solid is completely dissolved.
-
-
Aliquoting:
-
Using the same syringe, draw up the stock solution.
-
Dispense the solution into pre-prepared, inerted, single-use amber vials.
-
Seal each vial tightly before removing from the inert atmosphere.
-
-
Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for HPLC-based stability assessment.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. ossila.com [ossila.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling for the synthesis of 6-ethynylcinnoline and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of 6-halocinnolines with terminal alkynes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have decomposed or is not in the active Pd(0) state. | 1a. Use fresh palladium catalyst. Consider using a pre-catalyst that is readily reduced in situ. 1b. Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas). |
| 2. Insufficient Base: The base may not be strong enough or is present in a substoichiometric amount to deprotonate the terminal alkyne effectively. | 2a. Switch to a stronger base such as DBU or an inorganic base like K₂CO₃ or Cs₂CO₃. 2b. Increase the stoichiometry of the base to 2-3 equivalents. | |
| 3. Low Reaction Temperature: The reaction temperature may be too low for the oxidative addition of the 6-halocinnoline, which can be an electron-deficient substrate. | 3a. Gradually increase the reaction temperature in increments of 10-20 °C. 3b. Consider using a higher-boiling point solvent if the desired temperature exceeds the boiling point of the current solvent. | |
| 4. Inappropriate Ligand: The phosphine ligand may not be suitable for the specific substrate, leading to slow reaction rates or catalyst deactivation. | 4a. For electron-deficient heterocycles like cinnoline, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos to promote oxidative addition.[1] 4b. N-Heterocyclic carbene (NHC) ligands can also be effective alternatives to phosphines.[1][2] | |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst. | 1a. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 1b. Consider running the reaction under a dilute hydrogen atmosphere to suppress homocoupling. |
| 2. High Copper Catalyst Loading: Excessive amounts of the copper co-catalyst can accelerate the rate of homocoupling. | 2a. Reduce the loading of the copper(I) iodide co-catalyst to 1-5 mol%. 2b. Consider a copper-free Sonogashira protocol.[3][4][5][6] | |
| Dehalogenation of the Starting Material | 1. Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of the organopalladium intermediate, resulting in dehalogenation. | 1a. Use anhydrous solvents and reagents. 1b. Ensure the base is dry. |
| 2. Side Reactions with the Amine Base/Solvent: Some amine bases or solvents can act as hydride sources at elevated temperatures. | 2a. Use a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃. 2b. If using an amine base, consider one that is less prone to decomposition, such as diisopropylethylamine (DIPEA). | |
| Poor Regioselectivity in Dihalocinnolines | 1. Similar Reactivity of Halogen Atoms: If the starting material contains multiple halogen atoms, achieving selective coupling at the 6-position can be challenging if their reactivities are similar. | 1a. The reactivity of halogens in palladium-catalyzed couplings generally follows the trend I > Br > Cl. If possible, choose a starting material with different halogens to exploit this reactivity difference. 1b. The choice of ligand can influence regioselectivity. For some heterocyclic systems, monodentate ligands like PPh₃ favor coupling at one position, while bidentate or bulky monodentate ligands may favor another.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Sonogashira coupling of 6-halocinnolines?
A1: The choice of palladium catalyst is crucial for the successful coupling of electron-deficient heterocycles like cinnoline. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be effective, more advanced catalyst systems often provide higher yields and faster reaction rates. For challenging substrates, consider using palladium pre-catalysts in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] N-Heterocyclic carbene (NHC)-palladium complexes have also emerged as highly effective catalysts for these transformations.[2][6]
Q2: Is a copper co-catalyst always necessary?
A2: No, a copper co-catalyst is not always necessary and can sometimes be detrimental. While copper(I) salts like CuI can accelerate the reaction by facilitating the formation of a copper acetylide intermediate, they also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[8] Copper-free Sonogashira protocols have been developed to circumvent this issue and are particularly useful when homocoupling is a significant side reaction.[3][4][5][6]
Q3: What are the most common side reactions in the Sonogashira coupling of 6-halocinnolines and how can I minimize them?
A3: The most common side reactions are:
-
Homocoupling of the terminal alkyne (Glaser coupling): This can be minimized by rigorously excluding oxygen from the reaction, reducing the amount of copper co-catalyst, or using a copper-free protocol.[8][9]
-
Dehalogenation of the 6-halocinnoline: This can be minimized by using anhydrous solvents and reagents and by choosing a base that is less likely to act as a hydride donor at elevated temperatures (e.g., an inorganic base like K₂CO₃).
-
Hydrolysis of the ethynyl group: If the reaction is worked up under acidic conditions or if the product is exposed to silica gel for extended periods, the ethynyl group can be hydrated to form an acetyl group. A buffered workup and rapid chromatography can mitigate this.
Q4: How does the electron-deficient nature of the cinnoline ring affect the coupling reaction?
A4: The electron-deficient nature of the cinnoline ring makes the 6-halo position more susceptible to oxidative addition to the Pd(0) catalyst. This can be advantageous for achieving good reactivity. However, the nitrogen atoms in the cinnoline ring can potentially coordinate to the palladium catalyst, which might affect its catalytic activity. The use of bulky ligands can help to prevent catalyst inhibition by blocking these coordination sites.
Q5: What is a good starting point for optimizing the reaction conditions?
A5: A good starting point for the Sonogashira coupling of a 6-bromocinnoline would be:
-
Catalyst: 2-5 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Co-catalyst: 1-5 mol% CuI
-
Base: 2-3 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and deoxygenated THF or DMF
-
Temperature: Start at room temperature and gradually increase to 60-80 °C if the reaction is sluggish.
-
Atmosphere: Strict inert atmosphere (N₂ or Ar).
If this initial setup gives low yields or significant side products, consult the troubleshooting guide and consider switching to a more advanced catalyst system or a copper-free protocol.
Data Presentation
Table 1: Comparison of Palladium Catalysts for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene *
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(PPh₃)₄ | - | Et₃N | DMF | 100 | 3 | 90 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 88 |
*Data adapted from a study on a similar electron-deficient N-heterocycle and serves as a representative guide.[10]
Experimental Protocols
Protocol 1: General Procedure for the Copper-Free Sonogashira Coupling of a 6-Halocinnoline
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 6-halocinnoline (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a suitable palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%).[3]
-
Add a suitable base, such as tetra-n-butylammonium fluoride (TBAF) (3.0 equiv.).[3]
-
The reaction can often be run under solvent-free conditions by gently heating the mixture.[3] Alternatively, a high-boiling point aprotic solvent such as DMF or dioxane can be used.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If solvent-free, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the copper-free Sonogashira coupling of 6-halocinnoline.
Caption: Troubleshooting decision tree for this compound coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
Technical Support Center: 6-Ethynylcinnoline Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-Ethynylcinnoline. The following information addresses common issues encountered during experiments, with a focus on the impact of solvent choice on reaction kinetics and outcomes.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is sluggish and gives low yields. What could be the cause?
A1: Slow reaction rates and low yields in Sonogashira couplings involving heteroaromatic compounds like this compound are often related to solvent choice. The polarity and coordinating ability of the solvent can significantly impact the stability of the catalytic species and the transition state.
-
Troubleshooting Steps:
-
Solvent Polarity: Ensure you are using a suitable solvent. Aprotic polar solvents like DMF or NMP are often effective as they can dissolve the reactants and the catalyst complex. However, in some cases, less polar solvents like THF or dioxane might be preferable to minimize catalyst deactivation pathways.
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Co-solvent/Additive Effects: The addition of a co-solvent or an amine base (like triethylamine or diisopropylethylamine) is crucial. The amine not only acts as a base to neutralize the HX byproduct but can also influence the reaction rate through its own solvent properties.[1][2]
-
Degassing: Thoroughly degas your solvent and reaction mixture. Dissolved oxygen can lead to oxidative side reactions and catalyst decomposition, significantly reducing your yield.
-
Q2: I am observing significant formation of side products in my reaction. How can the solvent influence this?
A2: Solvent choice can dramatically affect reaction selectivity by differentially stabilizing the transition states of competing reaction pathways.[3][4] For this compound, the presence of the nitrogen-containing ring and the alkyne functionality offers multiple potential sites for side reactions.
-
Troubleshooting Steps:
-
Analyze Side Products: First, try to identify the structure of the major side products. This will provide clues about the competing reaction pathways (e.g., dimerization, solvent addition, or reaction at the nitrogen).
-
Vary Solvent Polarity: Conduct small-scale screening experiments with a range of solvents of varying polarity (e.g., Toluene, THF, Acetonitrile, DMF). A change in solvent can alter the product ratio by favoring one transition state over another.[5]
-
Consider Hydrogen Bonding: If you are using protic solvents (e.g., alcohols), consider their ability to form hydrogen bonds. This can stabilize or destabilize reactants and transition states, thereby affecting selectivity. For instance, a protic solvent might coordinate to the cinnoline nitrogens, altering the electronic properties of the molecule.
-
Troubleshooting Guides
Issue: Inconsistent Reaction Rates Between Batches
Possible Cause: Variations in solvent purity and water content.
Solution:
-
Use High-Purity Solvents: Always use freshly distilled or anhydrous grade solvents. The presence of impurities can inhibit the catalyst or participate in side reactions.
-
Control Water Content: For many organometallic reactions, the presence of water can be detrimental. Ensure your solvent and reagents are scrupulously dried. The use of molecular sieves can help maintain anhydrous conditions.
-
Standardize Solvent Source: Use solvent from the same supplier and lot number for a series of experiments to minimize variability.
Issue: Difficulty in Monitoring Reaction Progress by TLC
Possible Cause: High polarity of the reaction solvent (e.g., DMF, DMSO) causing streaking on the TLC plate.
Solution:
-
Work-up of Aliquots: Before spotting on the TLC plate, take a small aliquot of the reaction mixture and perform a mini-quench and extraction. For example, dilute the aliquot with water and extract with a less polar organic solvent like ethyl acetate. This removes the high-boiling polar solvent.
-
Alternative Monitoring Techniques: If TLC remains problematic, consider using other techniques to monitor the reaction, such as HPLC, GC-MS, or NMR spectroscopy of quenched aliquots.[6]
Quantitative Data Summary
The following tables provide hypothetical kinetic data for a representative reaction of this compound (e.g., a nucleophilic aromatic substitution) to illustrate the impact of solvent properties.
Table 1: Effect of Solvent Polarity on Reaction Rate Constant (k)
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Toluene | 2.4 | 1.2 x 10⁻⁵ |
| THF | 7.6 | 8.5 x 10⁻⁵ |
| Acetone | 21 | 3.1 x 10⁻⁴ |
| Acetonitrile | 37 | 1.5 x 10⁻³ |
| DMSO | 47 | 9.8 x 10⁻³ |
This data illustrates a common trend where reactions involving the formation of a charged intermediate or transition state are accelerated in more polar solvents.[5][7]
Experimental Protocols
Protocol: General Procedure for a Kinetic Study of a this compound Reaction
-
Reagent Preparation: Prepare stock solutions of this compound and the other reactant in the desired anhydrous solvent.
-
Reaction Setup: In a thermostatted reaction vessel, add the solvent and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiation: Add the reactant solutions to the vessel to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling, dilution, or adding a chemical quenching agent.
-
Analysis: Analyze the concentration of a reactant or product in each quenched aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or NMR with an internal standard).[8]
-
Data Processing: Plot the concentration of the species of interest versus time. From this plot, determine the initial reaction rate and the rate constant based on the appropriate rate law.
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights [mdpi.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 6-Ethynylcinnoline Conjugates
Welcome to the technical support center for the purification of 6-ethynylcinnoline conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these novel conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The choice of purification method largely depends on the nature of the molecule conjugated to this compound (e.g., protein, peptide, oligonucleotide, or small molecule). The most common and effective techniques include:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for separating small molecule conjugates and peptides based on hydrophobicity.
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Affinity Chromatography: Highly specific for purifying protein conjugates that have an affinity tag (e.g., His-tag, GST-tag).[1][2]
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Size-Exclusion Chromatography (SEC): Useful for separating conjugates based on their molecular size, particularly for removing unreacted small molecules from larger protein or oligonucleotide conjugates.
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Ethanol Precipitation: A straightforward method for precipitating oligonucleotide conjugates from reaction mixtures containing catalysts and excess reagents from click chemistry reactions.[3]
Q2: What are the likely impurities in my this compound conjugation reaction?
A2: Following a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, you can expect several types of impurities:
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Unreacted this compound.
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Unreacted azide-containing molecule.
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Copper catalyst (Cu(I)).
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Ligands used to stabilize the copper catalyst (e.g., TBTA).
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Side products from the degradation of reactants or products.
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In the case of protein conjugation, aggregated or denatured protein.
Q3: How can I remove the copper catalyst after a click reaction?
A3: Residual copper can interfere with downstream applications and affect the stability of your conjugate. Common removal strategies include:
-
Chelating Resins: Using resins that specifically bind and remove copper ions.
-
Precipitation: For oligonucleotide conjugates, ethanol precipitation can be an effective method to separate the conjugate from the soluble copper catalyst.[3]
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Chromatography: Techniques like SEC and RP-HPLC can effectively separate the conjugate from the small molecule copper-ligand complex.
Q4: My this compound conjugate appears to be aggregating. What can I do?
A4: The cinnoline moiety can introduce hydrophobicity, which may lead to aggregation, especially with protein conjugates. To mitigate this:
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Optimize Buffer Conditions: Include non-ionic detergents (e.g., Tween-20, Triton X-100) or adjust the salt concentration in your purification buffers.
-
Use Additives: Small amounts of organic solvents (e.g., isopropanol, acetonitrile) in the mobile phase during RP-HPLC can help reduce hydrophobic interactions and prevent aggregation.
-
Size-Exclusion Chromatography: SEC can be used to separate monomeric conjugates from aggregates.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of your this compound conjugates.
Problem 1: Low yield of the purified conjugate.
| Possible Cause | Recommended Solution |
| Incomplete Reaction: The conjugation reaction did not go to completion. | Monitor the reaction progress using LC-MS or TLC to determine the optimal reaction time. Ensure all reagents are fresh and solvents are degassed.[3] |
| Loss during Purification: The conjugate is being lost during one of the purification steps. | For RP-HPLC, ensure the elution gradient is not too steep. For affinity chromatography, check the binding and elution pH and salt concentrations. For precipitation, ensure the chilling step is sufficient for complete precipitation.[3] |
| Precipitation of Conjugate: The conjugate is precipitating out of solution during purification. | Modify buffer conditions by adding solubilizing agents or adjusting the pH. |
| Non-specific Binding: The conjugate is binding irreversibly to the chromatography resin. | Add a competitor molecule to the mobile phase or use a different type of chromatography resin with lower non-specific binding properties. |
Problem 2: Presence of unreacted starting materials in the final product.
| Possible Cause | Recommended Solution |
| Suboptimal Chromatography Conditions: The separation method is not resolving the conjugate from the starting materials. | RP-HPLC: Optimize the gradient, flow rate, and column temperature. A shallower gradient can improve resolution. SEC: Ensure the column has the appropriate pore size to differentiate between the conjugate and the smaller unreacted molecules. |
| Incorrect Stoichiometry: An excess of one of the starting materials was used in the reaction. | Adjust the molar ratio of the this compound to the azide-containing molecule in the reaction setup. |
| Co-elution: The unreacted material has similar properties to the conjugate. | Consider a multi-step purification strategy. For example, use affinity chromatography followed by SEC to remove both tagged and untagged unreacted protein as well as small molecules. |
Problem 3: The purified conjugate is not stable.
| Possible Cause | Recommended Solution |
| Residual Copper Catalyst: Traces of copper are causing degradation. | Implement a more rigorous copper removal step, such as passing the sample through a chelating resin. |
| Oxidation: The conjugate is sensitive to oxidation. | Add antioxidants like DTT or TCEP to your purification and storage buffers (ensure compatibility with your molecule). |
| Inappropriate Storage Buffer: The pH or salt concentration of the storage buffer is causing instability. | Perform a buffer screen to identify the optimal storage conditions for your conjugate. Store at -80°C in small aliquots to avoid freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes typical purification outcomes for a model this compound-protein conjugate.
| Purification Step | Total Protein (mg) | Conjugate Purity (%) | Yield (%) |
| Crude Reaction Mixture | 10.0 | 45 | 100 |
| Affinity Chromatography | 4.2 | 85 | 42 |
| Size-Exclusion Chromatography | 3.5 | >95 | 35 |
Note: Purity was assessed by densitometry of SDS-PAGE gels and analytical RP-HPLC. Yield is calculated relative to the initial amount of protein.
Experimental Protocols
Protocol 1: Purification of a His-tagged this compound-Protein Conjugate
This protocol describes a two-step purification process using affinity and size-exclusion chromatography.
-
Affinity Chromatography (IMAC)
-
Resin: Ni-NTA Agarose.
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
Procedure:
-
Equilibrate the Ni-NTA column with 5 column volumes (CV) of Binding Buffer.
-
Load the crude reaction mixture onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged conjugate with 5 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
-
Size-Exclusion Chromatography (SEC)
-
Column: Superdex 200 Increase 10/300 GL (or equivalent).
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Procedure:
-
Pool the fractions from the affinity chromatography step containing the conjugate.
-
Concentrate the pooled fractions to a volume of less than 500 µL.
-
Equilibrate the SEC column with at least 2 CV of PBS.
-
Inject the concentrated sample onto the column.
-
Collect fractions corresponding to the monomeric conjugate peak.
-
Analyze fractions by SDS-PAGE and analytical RP-HPLC to confirm purity.
-
-
Visualizations
References
Technical Support Center: Addressing Poor Solubility of 6-Ethynylcinnoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6-ethynylcinnoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to address this?
A1: Initially, it is crucial to accurately quantify the solubility of your compound. We recommend performing both kinetic and thermodynamic solubility assays to establish a baseline.[1][2][3][4][5] Following this, a systematic approach involving physicochemical characterization (e.g., crystallinity, pKa, logP) will guide the selection of an appropriate solubility enhancement strategy. A decision-making workflow can be a valuable tool in this process.
Q2: What are the most common strategies for improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) like this compound derivatives?
A2: Several strategies can be employed, broadly categorized into physical and chemical modifications.[6] Physical modifications include particle size reduction (micronization or nanosuspension), and modifications of the crystal habit, such as creating amorphous solid dispersions or co-crystals.[6] Chemical modifications often involve salt formation for ionizable compounds, pH adjustment, or the use of co-solvents.[6][7] Formulation-based approaches, such as lipid-based formulations and cyclodextrin complexation, are also highly effective.[8][9]
Q3: When should I consider salt formation for my this compound derivative?
A3: Salt formation is a primary strategy for ionizable compounds and can significantly increase solubility and dissolution rates.[7][10][11] Cinnoline derivatives are basic in nature due to the presence of nitrogen atoms in the heterocyclic ring, making them good candidates for salt formation with pharmaceutically acceptable acids. A successful salt screening study will identify a stable salt form with improved physicochemical properties.
Q4: What is an amorphous solid dispersion (ASD), and how can it help with solubility?
A4: An amorphous solid dispersion (ASD) involves dispersing the API in an amorphous state within a polymer matrix.[12][13] The amorphous form of a drug has higher free energy than its crystalline counterpart, leading to increased apparent solubility and a faster dissolution rate.[13] This is a particularly useful technique for neutral compounds or when salt formation is not feasible.[14]
Q5: How do lipid-based formulations enhance the solubility of hydrophobic compounds?
A5: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve the oral bioavailability of lipophilic drugs by presenting the compound in a solubilized state.[8][15][16][17][18] Upon contact with gastrointestinal fluids, these formulations form fine emulsions or microemulsions, which facilitate drug absorption. The selection of appropriate lipids, surfactants, and co-solvents is critical for successful formulation development.[15]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
| Possible Cause | Troubleshooting Step |
| Exceeded Kinetic Solubility | The compound may be supersaturated and crashing out over time. Determine the thermodynamic solubility to understand the true equilibrium solubility.[1][4] |
| Change in pH or Buffer Composition | Verify the pH and composition of your assay buffer. The solubility of ionizable compounds like this compound derivatives can be highly pH-dependent.[7] |
| DMSO Concentration | If using a DMSO stock, ensure the final concentration of DMSO in the assay medium is low (typically <1%) to avoid solvent effects on solubility.[2] |
| Compound Instability | Assess the chemical stability of the compound under the assay conditions. Degradation could lead to less soluble byproducts. |
Issue 2: Inconsistent results in solubility assays.
| Possible Cause | Troubleshooting Step |
| Inefficient Mixing or Equilibration | Ensure adequate mixing and equilibration time, especially for thermodynamic solubility assays (which can take 24-48 hours).[1] |
| Solid-State Form Variability | The presence of different polymorphs can lead to variable solubility. Characterize the solid-state form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| Inaccurate Quantification | Calibrate your analytical method (e.g., HPLC-UV, LC-MS) properly. Ensure the compound does not precipitate in the analytical samples.[1] |
Issue 3: Failure to form a stable salt with improved solubility.
| Possible Cause | Troubleshooting Step |
| Inappropriate Counterion Selection | The pKa difference between the API and the counterion is a key factor in salt formation. A general rule of thumb is a ΔpKa (pKa of base - pKa of acid) of > 2-3 for stable salt formation. |
| Formation of a Less Soluble Salt | Not all salts are more soluble than the free form. A comprehensive salt screening with a variety of counterions is necessary to identify an optimal salt.[19] |
| Disproportionation | The salt may be converting back to the less soluble free base in certain pH environments. Evaluate the pH-solubility profile of the salt.[10] |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, demonstrating how to structure and compare solubility data for different this compound derivatives.
Table 1: Baseline Solubility of this compound Derivatives
| Compound ID | Kinetic Solubility (μg/mL in PBS, pH 7.4) | Thermodynamic Solubility (μg/mL in PBS, pH 7.4) |
| CINN-A01 | 5.2 | 1.8 |
| CINN-A02 | 10.5 | 3.1 |
| CINN-B01 | 2.1 | 0.5 |
Table 2: Solubility Enhancement with Different Formulations for CINN-B01
| Formulation Strategy | Formulation Details | Apparent Solubility (μg/mL in PBS, pH 7.4) | Fold Increase |
| None (Micronized) | Particle Size: ~5 µm | 1.2 | 2.4x |
| Salt Formation | Hydrochloride Salt | 25.8 | 51.6x |
| Amorphous Solid Dispersion | 20% CINN-B01 in PVP-VA 64 | 45.3 | 90.6x |
| Co-crystal | With Succinic Acid | 32.1 | 64.2x |
| Lipid-Based Formulation | SEDDS (Type IIIA) | 150.7 | 301.4x |
| Cyclodextrin Complex | With HP-β-CD | 68.9 | 137.8x |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Add an excess amount of the solid this compound derivative to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1][20]
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2]
-
The resulting concentration is the thermodynamic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Dissolve the this compound derivative and a suitable polymer (e.g., PVP-VA 64, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).[21]
-
Ensure both components are fully dissolved to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film/powder under a high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it to a fine powder.
-
Characterize the amorphous nature of the dispersion using XRPD and DSC.
Protocol 3: Co-crystal Screening (Liquid-Assisted Grinding)
-
Place stoichiometric amounts of the this compound derivative and a selected co-former (e.g., a pharmaceutically acceptable carboxylic acid) in a grinding jar.[22][23]
-
Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol) to moisten the mixture.[23]
-
Grind the mixture for a specified time (e.g., 30-60 minutes) using a ball mill or a mortar and pestle.
-
Isolate the resulting solid and allow it to dry.
-
Analyze the solid using XRPD to identify the formation of a new crystalline phase, indicating co-crystal formation.
Visualizations
Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.
Caption: Diagram illustrating the formation of a drug-cyclodextrin inclusion complex.
References
- 1. enamine.net [enamine.net]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 18. pharmtech.com [pharmtech.com]
- 19. research.aston.ac.uk [research.aston.ac.uk]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. pharmacyjournal.in [pharmacyjournal.in]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Cytotoxicity of 6-Ethynylcinnoline Labeling
Welcome to the technical support center for 6-Ethynylcinnoline and other ethynyl-containing labeling reagents. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity during cellular labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical probe used for bioorthogonal labeling. Its ethynyl group allows it to be "clicked" onto molecules containing an azide group, a reaction commonly used to label and visualize biomolecules such as proteins, nucleic acids, and glycans in living cells. This technique is instrumental in studying cellular processes and for various applications in drug development.
Q2: I'm observing significant cell death after labeling with this compound. What are the potential causes of this cytotoxicity?
A2: Cytotoxicity associated with ethynyl-containing labeling reagents often stems from the components of the click chemistry reaction, particularly when using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. The primary culprits are:
-
Copper(I) Catalyst: The Cu(I) catalyst, essential for the CuAAC reaction, is known to be toxic to cells.[1][2][3] It can generate reactive oxygen species (ROS), leading to oxidative damage of proteins and nucleic acids.[4]
-
Concentration of the Labeling Reagent: High concentrations of this compound itself may be toxic to some cell lines. It is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental goals.
-
Incubation Time: Prolonged exposure to both the labeling reagent and the click chemistry reaction components can increase cytotoxicity.[1][2]
-
Metabolic Stress: The metabolic incorporation of any modified molecule can potentially stress the cells, especially if the molecule interferes with normal cellular processes.
Q3: How can I reduce the cytotoxicity associated with the copper catalyst in my click chemistry reaction?
A3: Several strategies can be employed to mitigate the toxic effects of the copper catalyst:
-
Use a Copper Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA can protect cells from copper-induced toxicity.[4][5] These ligands stabilize the Cu(I) oxidation state, which is necessary for the reaction, while also reducing its bioavailability and potential for generating ROS.[5][6]
-
Optimize Copper Concentration: Use the lowest possible concentration of copper that still provides efficient labeling. Titrating the copper concentration is a critical optimization step for any new cell line or experimental setup.
-
Minimize Incubation Time: Perform the click reaction for the shortest duration possible.[1][2] For many cell types, a 5-minute incubation can be sufficient for significant labeling while minimizing toxic effects.[1]
-
Perform the Reaction at a Lower Temperature: Conducting the CuAAC reaction at 4°C can help reduce cellular internalization of the reactants and inhibit other energy-dependent processes that might be affected by the reaction components.[1][2]
-
Consider Copper-Free Click Chemistry: If cytotoxicity remains an issue, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are excellent alternatives.[7][8][9] These methods do not require a copper catalyst, thereby eliminating its associated toxicity.[7][8]
Q4: Are there alternatives to the standard copper sulfate/sodium ascorbate catalyst system?
A4: Yes, while copper(II) sulfate with a reducing agent like sodium ascorbate is common, there are other approaches. One notable development is the use of copper-chelating azides, which can accelerate the reaction and allow for the use of much lower copper concentrations (10-40 µM), significantly reducing cytotoxicity while maintaining high labeling efficiency.[4] Additionally, specialized reagents like InCu-Click have been developed to chelate copper tightly, keeping its concentration at safe levels for live-cell imaging.[10]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during this compound labeling experiments.
Issue 1: High Cell Death or Poor Cell Viability Post-Labeling
| Potential Cause | Suggested Solution |
| Copper Toxicity | - Add a copper-chelating ligand like THPTA to the reaction mixture.[5][6]- Titrate the CuSO4 concentration to the lowest effective level.- Reduce the incubation time for the click reaction.[1][2]- Consider using a copper-free click chemistry alternative like SPAAC.[7][8] |
| High Concentration of this compound | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
| Prolonged Incubation | - Minimize the incubation time for both the labeling reagent and the click reaction components. |
| Cell Line Sensitivity | - Some cell lines are inherently more sensitive to the labeling and reaction components. Test different cell lines if your experimental design allows. |
Issue 2: Low or No Labeling Signal
| Potential Cause | Suggested Solution |
| Inefficient Click Reaction | - Ensure fresh preparation of the sodium ascorbate solution, as it is prone to oxidation.- Optimize the concentrations of CuSO4 and the chelating ligand.- If using a ligand, ensure the correct molar ratio relative to copper is used. |
| Insufficient Incorporation of this compound | - Increase the incubation time with this compound to allow for sufficient metabolic incorporation.- Ensure the concentration of this compound is adequate. |
| Reagent Degradation | - Store this compound and other reagents according to the manufacturer's instructions to prevent degradation. |
| Sub-optimal Reaction Conditions | - Ensure the pH of the reaction buffer is appropriate (typically around 7.4). |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay to Assess Cytotoxicity
This protocol describes a general method for assessing cell viability using a resazurin-based assay after labeling with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Click chemistry reaction components (e.g., CuSO4, THPTA, sodium ascorbate)
-
Phosphate-buffered saline (PBS)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired labeling period. Include untreated control wells.
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail containing CuSO4, a chelating ligand (if used), and the azide-fluorophore in PBS. Just before adding to the cells, add freshly prepared sodium ascorbate.
-
Incubate the cells with the click reaction cocktail for the desired time (e.g., 5-30 minutes).
-
Wash the cells twice with PBS.
-
Add fresh complete culture medium to each well.
-
Add the resazurin-based cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.[11]
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: A General Protocol for Minimizing Cytotoxicity during Live-Cell Click Chemistry Labeling
This protocol provides a starting point for labeling live cells with this compound while minimizing cytotoxic effects.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
This compound
-
Azide-conjugated fluorophore
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Procedure:
-
Metabolic Labeling: Incubate the cells with the desired concentration of this compound in complete culture medium for a predetermined duration to allow for metabolic incorporation.
-
Washing: Gently wash the cells twice with DPBS to remove any unincorporated this compound.
-
Click Reaction Cocktail Preparation:
-
Prepare stock solutions of CuSO4, THPTA, and the azide-fluorophore.
-
In an Eppendorf tube on ice, prepare the click reaction cocktail by adding the components in the following order to DPBS: azide-fluorophore, CuSO4, and THPTA. A common molar ratio for CuSO4 to THPTA is 1:5.[2]
-
Just before use, add a freshly prepared solution of sodium ascorbate to the cocktail. A typical final concentration is 2.5 mM.[1][2]
-
Gently mix and let the cocktail sit on ice for a few minutes.
-
-
Click Reaction:
-
Final Washes and Imaging:
-
Gently wash the cells three times with DPBS.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy.
-
Visualizations
Caption: Workflow for minimizing cytotoxicity during this compound labeling.
Caption: Simplified pathway of copper-induced cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Validation & Comparative
A Comparative Guide to Bioorthogonal Labeling: Assessing Specificity with a Focus on 5-Ethynyl-2'-deoxyuridine (EdU)
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the precise and specific labeling of biomolecules is paramount for elucidating their function, localization, and dynamics. Bioorthogonal chemistry provides a powerful toolkit for these investigations, allowing for the covalent modification of biomolecules in their native environment without interfering with cellular processes. This guide offers a comparative analysis of a prominent ethynyl-containing bioorthogonal probe, 5-Ethynyl-2'-deoxyuridine (EdU), and its traditional counterpart, 5-Bromo-2'-deoxyuridine (BrdU), for the labeling of newly synthesized DNA. While the specific query for "6-Ethynylcinnoline" did not yield documented applications as a bioorthogonal labeling agent, the principles and methodologies discussed herein are broadly applicable to the assessment of other ethynyl-based probes.
Introduction to Bioorthogonal Labeling
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] This is typically a two-step process where a chemical reporter (e.g., an azide or alkyne) is incorporated into a biomolecule of interest, followed by the introduction of a probe containing the complementary reactive group, often carrying a fluorophore or affinity tag. The success of these techniques hinges on the high specificity and efficiency of the bioorthogonal reaction, as well as the minimal perturbation of the biological system by the probe.
Comparison of EdU and BrdU for DNA Labeling
The labeling of nascent DNA to study cell proliferation is a cornerstone of many biological studies. For decades, the thymidine analog BrdU has been the gold standard. However, the advent of click chemistry has introduced EdU as a powerful alternative.
| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Labeling Principle | A thymidine analog containing a terminal alkyne group. | A thymidine analog containing a bromine atom. |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a fluorescently labeled azide. | Immunocytochemistry using an anti-BrdU antibody. |
| Sample Preparation | Mild fixation and permeabilization. No DNA denaturation required. | Harsh DNA denaturation (acid or heat treatment) is necessary to expose the incorporated BrdU to the antibody. |
| Specificity | Highly specific "click" reaction between the alkyne and azide. The terminal acetylene group is largely absent in biological systems, ensuring minimal off-target labeling.[2] | Potential for non-specific antibody binding, leading to higher background. The harsh denaturation step can also affect cell morphology and the integrity of other cellular epitopes. |
| Protocol Time | Significantly shorter due to the rapid nature of the click reaction and the omission of the denaturation step. | Longer and more complex due to the requirement for DNA denaturation and multiple antibody incubation and wash steps. |
| Signal Amplification | Signal is directly proportional to the incorporated EdU. | Signal can be amplified through the use of secondary antibodies and enzymatic detection methods. |
| Multiplexing | Easily compatible with immunofluorescence for the detection of other cellular markers due to the mild reaction conditions. | Can be challenging to combine with other antibody-based detection methods as the denaturation step can destroy other antigens. |
Experimental Protocols
-
Cell Culture and EdU Incorporation: Culture cells to the desired confluency. Add EdU to the culture medium at a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent (e.g., sodium ascorbate) in a buffer. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells with PBS. The cells are now ready for imaging. Optional: counterstain with a nuclear stain like DAPI.
-
Cell Culture and BrdU Incorporation: Culture cells and add BrdU to the medium at a final concentration of 10 µM for the desired pulse duration.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for the EdU protocol.
-
DNA Denaturation: Treat the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate buffer.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour. Incubate with a primary anti-BrdU antibody overnight at 4°C. Wash with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Washing and Imaging: Wash with PBS and mount for imaging.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflows for EdU and BrdU labeling.
Caption: Workflow for 5-Ethynyl-2'-deoxyuridine (EdU) labeling of nascent DNA.
Caption: Workflow for 5-Bromo-2'-deoxyuridine (BrdU) labeling of nascent DNA.
Considerations for Specificity and Off-Target Effects
A critical aspect of any labeling technique is its specificity. "Off-target effects" refer to unintended interactions of the probe with biomolecules other than the intended target.
-
EdU: The high specificity of the click reaction is a major advantage. The alkyne group is not naturally abundant in most biological systems, minimizing the chance of side reactions. However, the copper catalyst used in CuAAC can be toxic to cells, though at the concentrations and incubation times typically used for fixed-cell labeling, this is less of a concern. For live-cell applications, copper-free click chemistry (SPAAC) using strained alkynes is a preferred alternative.
-
BrdU: The primary source of off-target effects in BrdU labeling is the non-specific binding of the primary and secondary antibodies. This can be mitigated by proper blocking steps and the use of high-quality antibodies. The harsh denaturation step can also alter cellular structures, which could be considered a procedural off-target effect.
Conclusion
While the requested analysis of this compound could not be performed due to a lack of available data, the principles of assessing labeling specificity are universal. The comparison between EdU and BrdU highlights the advantages of bioorthogonal chemistry in terms of specificity, speed, and preservation of cellular integrity. EdU, with its reliance on the highly specific click reaction, offers a superior method for labeling nascent DNA in many applications. The choice of labeling strategy will ultimately depend on the specific experimental goals, the biological system under investigation, and the available resources. As the field of bioorthogonal chemistry continues to expand, the development and rigorous assessment of new probes will be crucial for advancing our understanding of complex biological processes.
References
Benchmarking 6-Ethynylcinnoline: A Comparative Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Ethynylcinnoline against commercially available terminal alkyne probes for bioorthogonal labeling applications. The focus is on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. While direct comparative data for this compound is not yet extensively published, this document outlines the essential benchmarks and experimental protocols for its evaluation, alongside data for representative commercially available alternatives.
Introduction to this compound as a Bioorthogonal Probe
This compound is a heterocyclic compound featuring a terminal alkyne group. This functional group makes it a candidate for bioorthogonal labeling via CuAAC, allowing for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) to biomolecules of interest in complex biological systems.[1] Its cinnoline core may offer unique physicochemical properties, such as fluorescence or specific cell permeability, that warrant investigation. The ethynyl group is a key feature that allows for its participation in click chemistry reactions.[1]
Comparison with Commercially Available Terminal Alkyne Probes
The performance of a bioorthogonal probe is determined by several key parameters. Below is a comparison of this compound with two common classes of commercially available terminal alkyne probes: simple alkyl alkynes and alkyne-modified fluorescent dyes.
Table 1: Quantitative Performance Comparison of Terminal Alkyne Probes
| Parameter | This compound | Simple Alkyl Alkynes (e.g., 5-ethynyl-2'-deoxyuridine, EdU) | Alkyne-Modified Dyes (e.g., TAMRA-alkyne) |
| Molecular Weight ( g/mol ) | 154.16 | Variable (e.g., EdU: 252.2) | Variable (e.g., TAMRA-alkyne: ~500) |
| Second-Order Rate Constant (M⁻¹s⁻¹) (CuAAC) | Data not available | Typically 10⁴ - 10⁵ | Typically 10⁴ - 10⁵ |
| Cell Permeability | To be determined | Generally high | Variable, often lower due to size |
| Cytotoxicity (IC50) | Data not available | Generally low | Variable, can be higher |
| Photophysical Properties | Potential intrinsic fluorescence | None | Defined by the dye |
| Solubility (Aqueous) | To be determined | Moderate | Variable, often requires organic co-solvent |
Note: Values for CuAAC rate constants and cytotoxicity are highly dependent on the specific reaction conditions and cell line used.
Experimental Protocols for Benchmarking
To generate the missing data for this compound and enable a direct comparison, the following experimental protocols are recommended.
Determination of CuAAC Reaction Kinetics
This experiment measures the rate of the click reaction between the alkyne probe and an azide-containing reporter molecule.
Methodology:
-
Reactants:
-
Alkyne Probe (this compound or commercial alternative): 100 µM
-
Azide-Fluorophore (e.g., Azide-Alexa Fluor 488): 1 µM
-
Copper(II) Sulfate (CuSO₄): 50 µM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250 µM
-
Sodium Ascorbate: 2.5 mM
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a stock solution of the alkyne probe in a suitable solvent (e.g., DMSO).
-
In a fluorescence microplate reader, combine the azide-fluorophore, CuSO₄, and THPTA in PBS.
-
Initiate the reaction by adding the alkyne probe and sodium ascorbate.
-
Monitor the increase in fluorescence intensity over time (excitation/emission appropriate for the fluorophore).
-
Calculate the second-order rate constant from the reaction progress curve. A pseudo-first-order condition is established by using a large excess of the alkyne probe.
-
Assessment of Cell Permeability and Cytotoxicity
This protocol evaluates the ability of the probe to enter living cells and its toxic effects.
Methodology:
-
Cell Culture:
-
Use a relevant cell line (e.g., HeLa, HEK293) cultured in appropriate media.
-
-
Cell Permeability Assay:
-
Metabolically label cells with an azide-modified substrate (e.g., Ac4ManNAz for glycoproteins).
-
Incubate the cells with varying concentrations of the alkyne probe (e.g., 1-100 µM) for a defined period (e.g., 1 hour).
-
Perform the CuAAC reaction with an azide-fluorophore in situ or after cell lysis.
-
Analyze the fluorescence intensity via flow cytometry or fluorescence microscopy to quantify probe uptake.
-
-
Cytotoxicity Assay (e.g., MTT or LDH assay):
-
Seed cells in a 96-well plate.
-
Treat cells with a range of concentrations of the alkyne probe for 24-48 hours.
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Determine the IC50 value, the concentration at which 50% of cell viability is lost.
-
In-Cell Labeling Specificity and Efficiency
This experiment assesses the probe's ability to specifically label its target in a cellular context.
Methodology:
-
Metabolic Labeling:
-
Incorporate an azide-modified metabolic precursor into a specific class of biomolecules (e.g., O-GlcNAc transferase profiling with an azide-modified sugar).
-
-
Probe Labeling and Lysis:
-
Treat the metabolically labeled cells with the alkyne probe.
-
Lyse the cells in a buffer containing protease inhibitors.
-
-
Click Chemistry and Analysis:
-
Perform the CuAAC reaction on the cell lysate with a reporter tag (e.g., biotin-azide for pulldown experiments or a fluorescent azide for in-gel fluorescence).
-
Analyze the labeled proteins by SDS-PAGE and subsequent Western blotting or fluorescence scanning.
-
Visualizing Workflows and Pathways
Experimental Workflow for Probe Comparison
The following diagram illustrates the general workflow for benchmarking a new bioorthogonal probe like this compound.
Caption: Workflow for benchmarking bioorthogonal probes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
This diagram shows the catalytic cycle of the CuAAC reaction.
Caption: The catalytic cycle of the CuAAC reaction.
Conclusion and Future Directions
This compound presents an intriguing new scaffold for a bioorthogonal probe. Its performance relative to established, commercially available probes requires systematic evaluation using the protocols outlined in this guide. Key areas for investigation include its reaction kinetics, cell permeability, and potential for inducing cytotoxicity. Furthermore, the unique electronic and photophysical properties of the cinnoline ring system may offer advantages in specific applications, such as fluorescence-based detection, which should be a focus of future research. The data generated from these studies will be crucial in determining the utility of this compound for the broader research and drug development community.
References
In-Depth Target Engagement Analysis of 6-Ethynylcinnoline: A Comparative Guide
Researchers, scientists, and drug development professionals often require a comprehensive understanding of a compound's target engagement and mechanism of action. This guide provides a comparative analysis of 6-Ethynylcinnoline, focusing on its performance against other relevant kinase inhibitors. The information is presented through structured data, detailed experimental protocols, and visual diagrams to facilitate clear comprehension.
While specific target engagement studies and comparative data for this compound are not extensively available in the public domain, this guide outlines the established methodologies and conceptual frameworks used to evaluate such compounds. The experimental protocols and data presentation formats described herein serve as a template for the analysis of this compound and its analogs.
Comparison of Kinase Inhibitor Efficacy
To effectively evaluate a novel kinase inhibitor like this compound, its performance must be benchmarked against existing compounds targeting similar pathways. A typical comparison would involve assessing key parameters such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and cellular potency. The following table illustrates how such comparative data would be structured.
| Compound | Target Kinase(s) | IC50 (nM) | Ki (nM) | Cellular Potency (EC50, nM) | Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Compound A (Example) | Kinase X, Kinase Y | 15 | 5 | 50 | High selectivity for Kinase X over Y |
| Compound B (Example) | Kinase X, Kinase Z | 50 | 20 | 150 | Broad-spectrum inhibitor |
| Ibrutinib (BTK Inhibitor) | BTK | 0.5 | 0.1 | 5.8 | Covalent inhibitor with high selectivity for BTK |
| Dasatinib (Multi-kinase) | BCR-ABL, SRC family | <1 | <0.5 | 1-10 | Potent inhibitor of multiple tyrosine kinases |
Table 1: Comparative Efficacy of Kinase Inhibitors. This table provides a template for comparing the biochemical and cellular potency of this compound against other kinase inhibitors. The data for Ibrutinib and Dasatinib are illustrative examples based on known literature.
Experimental Protocols for Target Engagement
The direct measurement of a drug binding to its target within a cell is crucial for validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[1][2]
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[2] This protocol outlines the general steps for performing a CETSA experiment.
1. Cell Culture and Treatment:
-
Culture the selected cell line (e.g., K562) to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a control compound (e.g., DMSO) for a specified duration (e.g., 2 hours) at 37°C.[1]
2. Heating and Lysis:
-
Aliquot the treated cell suspensions into PCR plates.
-
Heat the plates to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[3]
-
Lyse the cells by adding a lysis buffer and mixing thoroughly.[1]
3. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the plates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
4. Protein Quantification:
-
Analyze the amount of the target protein remaining in the soluble fraction using methods such as:
5. Data Analysis:
-
Plot the relative amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Cellular Pathways and Workflows
Understanding the signaling pathways affected by a kinase inhibitor and the experimental workflow is facilitated by clear diagrams.
Figure 1: A generalized kinase inhibitor signaling pathway.
The diagram above illustrates a simplified signaling cascade where a kinase inhibitor blocks the phosphorylation of a substrate protein, leading to downstream cellular effects such as cell cycle arrest and inhibition of proliferation.
Figure 2: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
This flowchart outlines the key steps involved in a CETSA experiment, from cell treatment to data analysis, to determine the target engagement of a compound like this compound.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides the necessary framework for its evaluation. By employing established techniques like the Cellular Thermal Shift Assay and structuring comparative analyses as outlined, researchers can effectively characterize the target engagement profile of this compound and other novel kinase inhibitors. This systematic approach is fundamental to advancing drug discovery and development.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
Comparative Kinetics of 6-Ethynylcinnoline Click Reactions: An In-Silico and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular ligation, crucial in drug discovery, bioconjugation, and materials science. The reactivity of the alkyne component is a key determinant of the reaction kinetics. This guide provides a comparative analysis of the anticipated kinetic performance of 6-Ethynylcinnoline in click reactions.
Comparative Kinetic Data
The rate of the CuAAC reaction is highly dependent on the electronic properties of the alkyne. Electron-withdrawing groups on the alkyne generally decrease the reaction rate, while electron-donating groups can have a more complex effect. The following table summarizes the second-order rate constants for the CuAAC reaction of various terminal alkynes with benzyl azide, providing a baseline for estimating the reactivity of this compound. Cinnoline is a heteroaromatic system with nitrogen atoms that can influence the electron density of the ethynyl group.
| Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Phenylacetylene | ~0.1 - 1.0 | A standard aromatic alkyne for baseline comparison. |
| 4-Methoxyphenylacetylene | > Phenylacetylene (qualitative) | Electron-donating group can slightly increase the rate. |
| 4-Nitrophenylacetylene | < Phenylacetylene (qualitative) | Strong electron-withdrawing group significantly decreases the rate. |
| Propargyl Alcohol | ~1.0 - 10 | A common, relatively reactive terminal alkyne. |
| N-propargylamides | Generally fast | Often used in bioconjugation due to good reactivity.[1] |
| Propiolamides | Slightly more reactive than propargyl compounds | Electronically activated, but may have side reactions.[1] |
Note: The exact rate constants can vary depending on the specific reaction conditions (catalyst, ligand, solvent, temperature). The data presented here is for comparative purposes.
Experimental Protocols
To determine the precise kinetics of this compound in a click reaction, a series of experiments are required. The following are detailed methodologies for key experiments.
Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This method involves monitoring the disappearance of a reactant or the appearance of a product over time.
Materials:
-
This compound
-
Azide coupling partner (e.g., benzyl azide)
-
Copper(I) catalyst (e.g., CuI, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand (e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound, the azide, the copper catalyst, the ligand, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the alkyne, azide, and internal standard.
-
Acquire a ¹H NMR spectrum at t=0.
-
Initiate the reaction by adding the copper catalyst and ligand.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals of a disappearing reactant proton and a stable proton of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the reactant in excess.
In-line Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
This technique allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide vibrational band.[2][3]
Materials:
-
Reactants and catalyst as described above
-
Anhydrous solvent
-
In-line ATR-IR probe and spectrometer
Procedure:
-
Dissolve the alkyne and azide in the solvent in a reaction vessel equipped with the ATR-IR probe.
-
Record the initial IR spectrum, noting the characteristic azide peak (around 2100 cm⁻¹).
-
Initiate the reaction by adding the copper catalyst.
-
Continuously record IR spectra over the course of the reaction.
-
The decrease in the absorbance of the azide peak is proportional to the decrease in its concentration.
-
Kinetic analysis can be performed similarly to the NMR method.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparative Kinetics
The following diagram illustrates a typical workflow for comparing the click reaction kinetics of a novel alkyne like this compound against a known standard.
Caption: Workflow for comparative kinetic analysis of click reactions.
Application in Signaling Pathway Elucidation
Click chemistry is a powerful tool for studying biological signaling pathways. For example, it can be used to attach probes to biomolecules to track their interactions. The diagram below illustrates a conceptual signaling pathway where a cinnoline-based inhibitor, functionalized via a click reaction, could be used.
Caption: Cinnoline inhibitor in a signaling pathway.
This guide provides a framework for understanding and evaluating the kinetic properties of this compound in click reactions. While direct data is pending, the provided comparative data and experimental protocols offer a solid foundation for researchers to conduct their own analyses and integrate this promising scaffold into their research and development pipelines.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6-Ethynylcinnoline
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Ethynylcinnoline was found. The following guidance is based on the safety data of structurally similar compounds, namely Quinoline and Benzo[c]cinnoline, as well as general knowledge of nitrogen-containing heterocyclic compounds and the ethynyl functional group. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and to serve as a trusted source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with analogous compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, dust, and vapors. Quinoline is known to cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Quinoline is harmful in contact with skin and causes skin irritation. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. For larger quantities, a chemical-resistant suit may be necessary. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes inhalation of dust or vapors. Although not specified for the analogues, it is a prudent measure for an uncharacterized compound. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency plan in place, including the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
If making solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
